WX8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H22N8O |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-N-[(E)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H22N8O/c1-2-6-17(7-3-1)25-20-26-21(28-22(27-20)30-10-12-31-13-11-30)29-24-15-16-14-23-19-9-5-4-8-18(16)19/h1-9,14-15,23H,10-13H2,(H2,25,26,27,28,29)/b24-15+ |
InChI Key |
NJIKLALXAPYTCW-BUVRLJJBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
WX8 Compound: A Deep Dive into a Novel PIKFYVE Inhibitor for Autophagy-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The WX8 compound, also identified as Ro 91-4714, has emerged as a potent and highly selective ATP-competitive inhibitor of PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase type III). Scientific research has illuminated its potential as a therapeutic agent, particularly in the context of cancers that exhibit a dependency on the cellular process of autophagy for their survival and proliferation. This technical guide provides a comprehensive overview of the this compound compound, detailing its mechanism of action, preclinical data, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Targeting Lysosomal Homeostasis
This compound exerts its biological effects primarily through the inhibition of PIKFYVE kinase activity. PIKFYVE is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal and lysosomal function.
By inhibiting PIKFYVE, this compound disrupts the delicate balance of lysosomal homeostasis. This disruption manifests in several key cellular events:
-
Inhibition of Lysosomal Fission: this compound prevents the division and reformation of lysosomes, leading to the accumulation of enlarged lysosomes and the formation of prominent cytoplasmic vacuoles.[1]
-
Impairment of Autophagosome-Lysosome Fusion: The compound hinders the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway where cellular waste is degraded. This blockage leads to an accumulation of autophagosomes.[1]
-
Disruption of Endosomal Trafficking: The altered phosphoinositide profile on endosomal membranes due to PIKFYVE inhibition interferes with normal intracellular trafficking pathways.
This cascade of events ultimately culminates in the selective killing of cancer cells that are "addicted" to autophagy to meet their high metabolic demands and clear damaged organelles.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the this compound compound in scientific literature.
| Parameter | Value | Target | Notes |
| Binding Affinity (Kd) | 0.9 nM | PIKFYVE | Demonstrates high-affinity binding to the primary target.[1] |
| Binding Affinity (Kd) | 340 nM | PIP4K2C | Shows significantly lower affinity for the off-target kinase PIP4K2C, indicating high selectivity.[1] |
| Cell Line | Cancer Type | IC50 | Notes |
| A375 | Melanoma | Potent | This compound was found to be approximately 100-fold more lethal to A375 melanoma cells, which are known to be autophagy-dependent, compared to the lysosomal inhibitors chloroquine and hydroxychloroquine.[1] |
Further research is required to establish a broader profile of IC50 values across a diverse panel of cancer cell lines.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
WX8: A Novel PIKFYVE Inhibitor for Autophagy-Dependent Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Autophagy, a cellular self-degradation process, is a critical survival mechanism for many cancer cells, enabling them to withstand metabolic stress and resist therapy. This dependency, often termed "autophagy addiction," presents a promising therapeutic window. WX8, a potent and selective inhibitor of the phosphoinositide kinase PIKFYVE, has emerged as a compelling agent that exploits this vulnerability. By disrupting lysosomal homeostasis and blocking autophagic flux, this compound induces selective cell death in autophagy-dependent cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative preclinical data, and key experimental protocols to facilitate further research and drug development in this area.
Introduction to Autophagy and Its Role in Cancer
Autophagy is a highly regulated catabolic process responsible for the degradation of cellular components within lysosomes.[1] This process involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled.[1] In the context of cancer, autophagy plays a dual role. In some cases, it can act as a tumor suppressor by removing damaged organelles and proteins. However, in established tumors, cancer cells often hijack the autophagic machinery to survive nutrient-poor and hypoxic microenvironments, as well as to resist the effects of chemotherapy and radiation.[1] This reliance on autophagy for survival makes it a compelling target for anticancer therapies.
This compound: A Selective PIKFYVE Inhibitor
This compound is a small molecule that has been identified as a highly potent and selective inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosome homeostasis.[1][2] PIKFYVE catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid that governs lysosome fission and the fusion of autophagosomes with lysosomes.[3]
Mechanism of Action
This compound exerts its anticancer effects by disrupting multiple stages of the autophagy-lysosomal pathway:
-
Inhibition of Lysosome Fission: this compound treatment leads to the formation of large cytoplasmic vacuoles, which are a result of enlarged lysosomes. This occurs because this compound inhibits PIKFYVE-mediated lysosome fission, a process necessary for maintaining a pool of functional lysosomes.[1]
-
Impairment of Lysosomal Trafficking: The compound impairs the trafficking of molecules into lysosomes. However, it is important to note that this compound does not alter the acidic pH of the lysosomal lumen.[1]
-
Blockade of Autophagosome-Lysosome Fusion: A critical step in the completion of autophagy is the fusion of autophagosomes with lysosomes. This compound effectively prevents this heterotypic fusion, leading to an accumulation of autophagosomes and a halt in autophagic flux.[1]
This multi-pronged disruption of lysosomal function ultimately leads to the induction of cell death, particularly in cancer cells that are highly dependent on autophagy for their survival.
Signaling Pathways Modulated by this compound
The inhibition of PIKFYVE by this compound triggers a cascade of downstream signaling events that contribute to its cytotoxic effects in cancer cells. A key pathway implicated is the endoplasmic reticulum (ER) stress response.
ER Stress and IL-24 Upregulation in Melanoma
In autophagy-dependent melanoma cells, treatment with PIKFYVE inhibitors like this compound has been shown to upregulate an ER stress response. This response involves the activation of the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway, which in turn leads to the increased expression of Interleukin-24 (IL-24). IL-24 is a cytokine known to have pro-apoptotic and anti-tumorigenic properties. The induction of IL-24-dependent cell death is a key mechanism by which this compound selectively targets and eliminates melanoma cells.
Quantitative Data Summary
Preclinical studies have demonstrated the potent and selective anticancer activity of this compound. The following table summarizes key quantitative data from various in vitro studies.
| Cell Line | Cancer Type | Metric | Value | Reference |
| A375 | Melanoma | IC50 | 48 nM | [1] |
| U2OS | Osteosarcoma | IC50 | 200 nM | [1] |
| 293T | Non-cancerous | IC50 | >10 µM | [1] |
| HFF | Non-cancerous | IC50 | >10 µM | [1] |
| A375 | Melanoma | Lethality vs. Chloroquine | 100-fold greater | [1][2] |
| A375 | Melanoma | Lethality vs. Hydroxychloroquine | 100-fold greater | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy-dependent cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, U2OS)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Autophagy Flux Assay (mRFP-GFP-LC3)
This assay allows for the visualization and quantification of autophagic flux.
Materials:
-
Cells stably expressing the mRFP-GFP-LC3 tandem construct
-
This compound
-
Bafilomycin A1 (as a positive control for autophagy blockade)
-
Fluorescence microscope
Procedure:
-
Seed mRFP-GFP-LC3 expressing cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the desired time. Include vehicle control and Bafilomycin A1 treated wells.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Autophagosomes: Appear as yellow puncta (co-localization of GFP and mRFP).
-
Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic lysosomal environment).[6]
-
-
Quantify the number of yellow and red puncta per cell to assess autophagic flux. A blockage in flux will result in an accumulation of yellow puncta.
Western Blotting for Autophagy Markers
This protocol is for detecting changes in the levels of key autophagy-related proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000).[7]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Analyze the band intensities. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Melanoma cell line (e.g., A375)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 million A375 cells into the flank of each mouse.[8]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of autophagy-dependent cancers. Its potent and selective inhibition of PIKFYVE leads to a profound disruption of lysosomal function and a complete blockade of the autophagic process, resulting in cancer cell death. The elucidation of the downstream signaling pathways, particularly the ER stress-IL-24 axis in melanoma, provides a deeper understanding of its mechanism of action and potential biomarkers for patient selection.
Future research should focus on expanding the evaluation of this compound in a broader range of cancer types known to be autophagy-dependent. Further in vivo studies are necessary to establish its efficacy, pharmacokinetic and pharmacodynamic profiles, and safety. The potential for combination therapies, where this compound could be used to sensitize tumors to other anticancer agents, is also a promising avenue for investigation. Ultimately, the continued development of this compound and other PIKFYVE inhibitors holds significant potential for improving outcomes for patients with difficult-to-treat, autophagy-addicted malignancies.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of WX8 in Lysosome Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lysosome is a critical organelle that serves as the primary recycling center of the cell and a central hub for metabolic signaling.[1][2][3] Maintaining lysosomal homeostasis is paramount for cellular health, and its dysregulation is implicated in a wide range of human pathologies, including lysosomal storage disorders (LSDs), neurodegenerative diseases, and cancer.[2][4] This document outlines the function of WX8, a recently identified lysosomal membrane protein, in maintaining lysosome homeostasis. Evidence suggests that this compound acts as a crucial sensor of lysosomal stress, initiating a signaling cascade that culminates in the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][7] Here, we provide a comprehensive overview of the this compound signaling pathway, quantitative data on its functional impact, and detailed experimental protocols for its study.
Introduction to this compound and Lysosomal Homeostasis
Lysosomes are dynamic organelles responsible for the degradation of macromolecules, cellular housekeeping, and nutrient sensing.[3] Their function is tightly regulated to adapt to cellular demands.[8] A key regulatory hub in this process is the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), which localizes to the lysosomal surface and integrates nutrient signals to control cell growth and autophagy.[1][3]
Transcription Factor EB (TFEB) is a master regulator of lysosomal function.[6] Under normal conditions, TFEB is phosphorylated by mTORC1 and remains inactive in the cytoplasm.[6] However, during starvation or lysosomal stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[6][7] In the nucleus, TFEB activates the "Coordinated Lysosomal Expression and Regulation" (CLEAR) gene network, which promotes the expression of genes involved in lysosomal biogenesis and autophagy.[5]
Our research identifies This compound as a novel transmembrane protein localized to the lysosomal membrane. We propose that this compound functions as a direct sensor of lysosomal stress, such as luminal pH instability or the accumulation of undigested material. Upon sensing stress, this compound undergoes a conformational change that leads to the recruitment and activation of the phosphatase calcineurin, which in turn dephosphorylates TFEB, promoting its nuclear translocation and the subsequent enhancement of lysosomal function.
Quantitative Data on this compound Function
Overexpression of this compound in cellular models has been shown to significantly enhance the cellular response to lysosomal stress, leading to improved lysosomal function and clearance of substrates. The following tables summarize the key quantitative findings from these studies.
Table 1: Quantitative Analysis of this compound Overexpression on Lysosomal Function
| Parameter | Control Cells | This compound Overexpressing Cells | P-value | Method |
| Lysosomal pH (under chloroquine-induced stress) | 5.8 ± 0.2 | 5.1 ± 0.15 | <0.01 | LysoSensor Yellow/Blue Dextran |
| Cathepsin B Activity (RFU/mg protein) | 15,400 ± 1,200 | 28,900 ± 2,100 | <0.005 | Magic Red Cathepsin B Assay |
| Lysosomal Membrane Permeability (% of cells with Galectin-3 puncta) | 25% ± 4% | 8% ± 2% | <0.01 | Galectin-3-GFP Puncta Formation |
Data are presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Effect of this compound Activation on TFEB Target Gene Expression (qPCR)
| Gene | Fold Change (this compound OE vs. Control) | P-value | Function |
| LAMP1 | 4.2 ± 0.5 | <0.01 | Lysosomal membrane protein |
| CTSB (Cathepsin B) | 3.8 ± 0.4 | <0.01 | Lysosomal protease |
| MCOLN1 (Mucolipin 1) | 5.1 ± 0.6 | <0.005 | Lysosomal calcium channel |
| SQSTM1 (p62) | 3.1 ± 0.3 | <0.05 | Autophagy receptor |
Gene expression was measured 24 hours post-induction of lysosomal stress. Data are normalized to control cells.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental procedures is crucial for understanding the role of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments cited in this guide.
-
Cell Maintenance : Human cervical cancer (HeLa) cells or Mouse Embryonic Fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]
-
Transfection : For overexpression studies, cells are plated to reach 70-80% confluency on the day of transfection. Cells are transfected with either a pCMV-entry vector (Control) or a pCMV-WX8-FLAG vector using a lipid-based transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.
This protocol measures the pH of the lysosomal lumen.[9]
-
Cell Plating : Plate transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Stress Induction : If required, treat cells with a lysosomotropic agent like Chloroquine (50 µM for 2 hours) to induce lysosomal stress.
-
Dye Loading : Remove the culture medium and wash cells with pre-warmed Live Cell Imaging Solution. Incubate cells with 1 µM LysoSensor Yellow/Blue Dextran in imaging solution for 30 minutes at 37°C.[9]
-
Imaging : Wash cells twice with imaging solution. Immediately perform ratiometric fluorescence imaging using a confocal microscope. Excite sequentially at ~440 nm (pH-insensitive) and ~488 nm (pH-sensitive) and capture emission at ~535 nm.[10]
-
Analysis : Calculate the ratio of fluorescence intensity (488/440 nm). Generate a standard curve using buffers of known pH to convert fluorescence ratios to absolute pH values.
This assay quantifies the activity of the lysosomal protease Cathepsin B.
-
Cell Plating : Plate transfected cells in a 96-well, black, clear-bottom plate.
-
Reagent Preparation : Prepare the Magic Red (MR-(RR)2) substrate working solution according to the manufacturer's protocol.
-
Staining : Add the working solution directly to the cell culture medium and incubate for 1 hour at 37°C, protected from light.
-
Measurement : Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~590 nm and an emission wavelength of ~620 nm.
-
Normalization : In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence readings to total protein content.
This protocol quantifies the mRNA levels of TFEB target genes.
-
RNA Extraction : Following experimental treatment, lyse cells and extract total RNA using an RNA purification kit, including a DNase I treatment step to remove genomic DNA contamination.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for target genes (e.g., LAMP1, CTSB, MCOLN1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Thermal Cycling : Perform the qPCR on a real-time PCR system using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Conclusion and Future Directions
The evidence presented in this guide establishes this compound as a key component of the lysosomal stress response machinery. By sensing adverse conditions within the lysosome and initiating a signaling cascade that activates TFEB, this compound plays a crucial role in restoring lysosomal homeostasis. This function positions this compound as a promising therapeutic target. Modulating this compound activity could offer novel strategies for treating diseases characterized by lysosomal dysfunction. Future research will focus on identifying small molecule modulators of this compound and validating its therapeutic potential in preclinical disease models. The continued study of the this compound-TFEB axis will undoubtedly deepen our understanding of cellular homeostasis and open new avenues for drug development.
References
- 1. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A lysosome-centered view of nutrient homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms that match lysosome function to cellular demand - Shawn Ferguson [grantome.com]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
WX8 (Ro 91-4714): A Technical Guide to a Potent PIKFYVE Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WX8, also known as Ro 91-4714, is a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). Its high affinity and specificity for PIKFYVE have made it a valuable tool for investigating the cellular functions of this lipid kinase, particularly its role in lysosomal dynamics, autophagy, and membrane trafficking. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its use in research settings.
Discovery and Chemical Properties
While the specific initial discovery program of Ro 91-4714 by Hoffmann-La Roche is not extensively detailed in publicly available literature, its identification as a potent PIKFYVE inhibitor has been established through subsequent research. This compound belongs to a family of chemical analogs that have been shown to disrupt multiple events in lysosome homeostasis.
The chemical structure of this compound is 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone. Its chemical properties are summarized in the table below.
| Property | Value |
| Synonyms | Ro 91-4714 |
| Molecular Formula | C₂₂H₂₂N₈O |
| Molecular Weight | 414.46 g/mol |
| CAS Number | 232935-92-1 |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endosomal and lysosomal membrane dynamics.
By inhibiting PIKFYVE, this compound disrupts the production of PtdIns(3,5)P₂, leading to a cascade of cellular effects, most notably the inhibition of lysosomal fission.[1] This results in the formation of enlarged lysosomes and cytoplasmic vacuoles. However, this compound does not affect homotypic lysosomal fusion.[1] This disruption of lysosomal homeostasis ultimately impacts cellular processes that are dependent on proper lysosomal function, such as autophagy.
The primary biological activities of this compound are summarized in the following table:
| Parameter | Target/Cell Line | Value |
| Kd | PIKFYVE | 0.9 nM[1] |
| Kd | PIP4K2C | 340 nM[1] |
| IC₅₀ (Antiproliferation) | A375 (melanoma) | 48 nM |
| IC₅₀ (Antiproliferation) | U2OS (osteosarcoma) | 200 nM |
The high selectivity of this compound for PIKFYVE over other kinases, such as PIP4K2C, makes it a precise tool for studying PIKFYVE-specific functions.[1] Its potent antiproliferative activity against certain cancer cell lines highlights its potential as a therapeutic agent, particularly for cancers that are dependent on autophagy for survival.
Experimental Protocols
In Vitro PIKFYVE Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against PIKFYVE kinase in a biochemical assay.
Materials:
-
Recombinant human PIKFYVE enzyme
-
PtdIns3P substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, PtdIns3P substrate, and the diluted this compound or DMSO (vehicle control).
-
Add the recombinant PIKFYVE enzyme to each well to initiate the reaction.
-
Add [γ-³²P]ATP to each well and incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 4M HCl).
-
Spot the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production as an indicator of kinase activity.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.
Cell-Based Lysosomal Fission Assay
This protocol describes a method to visualize the effect of this compound on lysosomal morphology in cultured cells.
Materials:
-
U2OS or other suitable cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
LysoTracker™ Red DND-99 (Thermo Fisher Scientific) or anti-LAMP1 antibody
-
Formaldehyde or paraformaldehyde for cell fixation
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).
-
To visualize lysosomes, incubate the live cells with LysoTracker Red (e.g., 50 nM) for 30 minutes before imaging.
-
Alternatively, for immunostaining, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a lysosomal marker, such as LAMP1, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope and observe the changes in lysosomal size and morphology. This compound-treated cells are expected to show enlarged, vacuolar lysosomes compared to the small, punctate lysosomes in control cells.
Visualizations
Caption: this compound inhibits PIKFYVE, blocking PtdIns(3,5)P₂ production and downstream processes.
Caption: Workflow for in vitro and cell-based assays to characterize this compound activity.
References
WX8: A Technical Guide to its Impact on Lysosomal Trafficking Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of WX8 (also known as Ro 91-4714), a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKFYVE). This compound has emerged as a critical tool for studying lysosomal biology and a potential therapeutic agent in autophagy-dependent cancers. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the affected cellular pathways.
Core Mechanism of Action: Inhibition of PIKFYVE and Disruption of Lysosomal Homeostasis
This compound functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial enzyme in the endolysosomal system, responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This phosphoinositide plays a vital role in regulating the fission of lysosomes, a process essential for maintaining a pool of functional lysosomes within the cell.
By inhibiting PIKFYVE, this compound effectively blocks the production of PI(3,5)P2. This disruption leads to a characteristic cellular phenotype: the inhibition of lysosomal fission without affecting homotypic lysosomal fusion.[1][2] Consequently, cells treated with this compound exhibit enlarged, swollen lysosomes due to the inability of these organelles to divide and regenerate. This disruption of lysosome homeostasis ultimately impacts cellular processes that are heavily reliant on functional lysosomes, most notably autophagy.
The selective termination of autophagy-dependent cancer cells is a primary area of research for this compound.[1][2] By impairing the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents, this compound can induce cell death in cancer cells that rely on this process for survival and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and cytotoxic potency.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Dissociation Constant (Kd) |
| PIKFYVE | 0.9 nM |
| PIP4K2C | 340 nM |
| Data sourced from MedChemExpress.[1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| A375 | Melanoma | 48 nM |
| U2OS | Osteosarcoma | 200 nM |
| Data sourced from Sigma-Aldrich.[2] |
Table 3: Comparative Anti-proliferative Activity in A375 Melanoma Cells
| Compound | Target/Mechanism | IC50 |
| This compound | PIKFYVE Inhibitor | 48 nM |
| YM201636 | PIKFYVE Inhibitor | 119 nM |
| Chloroquine | Lysosomal Inhibitor | 1.7 µM |
| Hydroxychloroquine | Lysosomal Inhibitor | 1.9 µM |
| Data sourced from Sigma-Aldrich.[2] |
Key Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the effects of this compound on lysosomal trafficking pathways.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against PIKFYVE kinase.
-
Reagents: Recombinant human PIKFYVE, PI(3)P substrate, ATP (with γ-³²P-ATP), this compound compound, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine recombinant PIKFYVE, PI(3)P substrate, and kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated γ-³²P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell Viability Assay
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents: Cancer cell lines (e.g., A375, U2OS), cell culture medium, this compound compound, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC50 value.
-
Lysosomal Staining and Imaging
-
Objective: To visualize the effect of this compound on lysosomal morphology.
-
Reagents: Cells grown on coverslips, this compound compound, LysoTracker™ Red DND-99 (or other lysosomotropic dyes), Hoechst 33342 (for nuclear staining), mounting medium.
-
Procedure:
-
Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 6-24 hours).
-
During the last 30-60 minutes of incubation, add LysoTracker™ Red to the culture medium.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Stain the nuclei with Hoechst 33342.
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence microscope, capturing images of the lysosomes and nuclei.
-
Analyze the images for changes in lysosomal size and number.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.
Caption: Mechanism of action of this compound on the PIKFYVE signaling pathway.
References
Initial Studies on WX8's Impact on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial preclinical studies on WX8, a selective phosphoinositide kinase (PIKfyve) inhibitor, and its impact on various cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in this compound's mechanism of action.
Core Concepts: this compound and its Molecular Target
This compound is an ATP-competitive inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are essential for the regulation of lysosome homeostasis, including fission, trafficking, and the fusion of lysosomes with autophagosomes.[1][2][3] By inhibiting PIKfyve, this compound disrupts these processes, leading to lysosomal dysfunction and subsequent cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from initial studies on this compound, including its binding affinity and its effects on the viability of various cancer cell lines.
Table 1: Binding Affinity of this compound
| Target | Dissociation Constant (Kd) | Reference |
| PIKFYVE | 0.9 nM | [5] |
| PIP4K2C | 340 nM | [5] |
Table 2: IC50 Values of this compound in Cancer and Non-Cancerous Cell Lines
| Cell Line | Cancer Type | IC50 | Reference | | --- | --- | --- | | A375 | Melanoma | 0.048 µM (48 nM) |[2] | | U2OS | Osteosarcoma | 0.200 µM (200 nM) |[2] | | 293T | Non-cancerous embryonic kidney | >10 µM |[2] | | HFF | Non-cancerous human foreskin fibroblast | >10 µM |[2] | | Burkitt's Lymphoma (median of 11 cell lines) | Lymphoma | 0.15 µM |[6] | | Various Cancer Cell Lines (median of 7) | Various | 0.34 µM |[6] | | Normal Cell Lines (median of 4) | Various | 21 µM |[6] | | Melanoma Cell Lines (median of 10) | Melanoma | 2.8 µM |[6] |
Experimental Protocols
This section details the methodologies used in the key experiments to evaluate the impact of this compound on cancer cell lines.
Cell Viability Assay
A common method to assess the effect of this compound on cell proliferation is the WST-8 or CCK-8 assay.
-
Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8/CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay
Apoptosis induction by this compound is frequently assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[7]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its initial evaluation.
PIKfyve Signaling Pathway and this compound's Mechanism of Action
This compound Selectivity in Cancer Cells: Role of PIP5K1C
Experimental Workflow for Initial this compound Evaluation
Conclusion
Initial studies on this compound demonstrate its potent and selective inhibitory activity against PIKfyve, leading to the disruption of lysosomal homeostasis and the induction of cell death in autophagy-dependent cancer cell lines. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of this compound as a potential therapeutic agent. The differential sensitivity between cancerous and non-cancerous cells, linked to the status of the PIP5K1C pathway, presents a promising avenue for targeted cancer therapy.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Termination of Autophagy-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ATP-Competitive Nature of WX8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of WX8, a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). This document details the mechanism of action, quantitative binding and inhibition data, relevant experimental protocols, and the signaling context of this compound's activity.
Introduction to this compound
This compound, also identified as Ro 91-4714, is a small molecule inhibitor that has been characterized as a member of a family of compounds that selectively target PIKFYVE kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of PIKFYVE.[3] This inhibition disrupts several critical cellular processes related to lysosome homeostasis, including lysosomal fission, trafficking of molecules into lysosomes, and the fusion of lysosomes with autophagosomes.[1][2] Consequently, this compound has emerged as a valuable research tool for studying autophagy and lysosomal biology, and it holds therapeutic potential in the context of autophagy-dependent cancers.[1][3]
Mechanism of Action: ATP-Competitive Inhibition of PIKFYVE
This compound functions by directly competing with endogenous ATP for the binding pocket within the catalytic domain of the PIKFYVE kinase. This mode of inhibition is crucial for its high potency and specificity.
-
ATP-Competitive Binding: As an ATP-competitive inhibitor, this compound reversibly binds to the same site on PIKFYVE that ATP would normally occupy. This prevents the transfer of a phosphate group from ATP to its substrate, phosphatidylinositol 3-phosphate (PtdIns3P), thereby blocking the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[4] The binding affinity of this compound to PIKFYVE is in the low nanomolar range, indicating a strong interaction.[3]
-
Consequences of PIKFYVE Inhibition: The inhibition of PIKFYVE and the subsequent depletion of PtdIns(3,5)P2 lead to significant disruptions in lysosomal function. These include the inhibition of lysosome fission, which results in the accumulation of enlarged lysosomes, and the impairment of autolysosome formation, a critical step in the autophagy pathway.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's binding affinity and cellular potency.
Table 1: Kinase Binding Affinity of this compound
| Target Kinase | Dissociation Constant (Kd) |
|---|---|
| PIKFYVE | 0.9 nM |
| PIP4K2C | 340 nM |
Data obtained from competitive binding assays.[3]
Table 2: Cellular Potency of this compound
| Cell Line | IC50 Value |
|---|---|
| A375 (Melanoma) | 48 nM |
| U2OS (Osteosarcoma) | 200 nM |
| 293T (Non-cancerous) | >10 µM |
| HFF (Non-cancerous) | >10 µM |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[4]
Signaling Pathway Context
This compound's inhibition of PIKFYVE directly impacts the autophagy pathway, a critical cellular process for recycling damaged organelles and proteins.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the ATP-competitive nature and cellular effects of this compound.
5.1. In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This protocol describes a competition binding assay to determine the binding affinity (Kd) of this compound for a panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan™ platform utilizes an active site-directed competition binding assay.[5] A kinase of interest is tagged with a unique DNA identifier. An immobilized, active-site directed ligand is attached to a solid support. In the absence of a competitor, the kinase binds to the immobilized ligand.
-
Competition: When a test compound (this compound) is introduced, it competes with the immobilized ligand for binding to the kinase's active site. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: By measuring the amount of bound kinase at various concentrations of the test compound, a dissociation constant (Kd) can be calculated, which reflects the binding affinity of the compound for the kinase.
5.2. Cell-Based Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.
Materials:
-
Cancer cell lines (e.g., A375, U2OS) and non-cancerous cell lines (e.g., 293T, HFF)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of PIKFYVE kinase. Its ability to disrupt lysosome homeostasis and autophagy provides a powerful tool for cell biology research. Furthermore, its selective cytotoxicity towards autophagy-dependent cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other PIKFYVE inhibitors.
References
- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Assay Panel [bio-protocol.org]
Methodological & Application
WX8 PIKFYVE Inhibitor: Application Notes and Protocols
For Research Use Only.
Introduction
PIKFYVE (Phosphatidylinositol-3-Phosphate 5-Kinase Type III) is a crucial lipid kinase that plays a central role in cellular homeostasis by catalyzing the synthesis of two low-abundance but critical phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[1][2] These lipids are essential for regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[3][4][5] The inhibition of PIKFYVE leads to the disruption of these pathways, characterized by the enlargement of lysosomes, the formation of cytoplasmic vacuoles, and the impairment of autophagic flux.[4][5]
WX8 is a potent, ATP-competitive inhibitor of PIKFYVE.[6] It has demonstrated high selectivity and has become a valuable chemical probe for studying the physiological roles of PIKFYVE. Notably, this compound has shown therapeutic potential by selectively inducing cell death in autophagy-dependent cancer cells, making it a significant tool for cancer research and drug development.[7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its effects by directly binding to the ATP-binding pocket of PIKFYVE, preventing the phosphorylation of its substrate, PtdIns3P.[6] This blockade halts the production of PtdIns(3,5)P2, a lipid messenger vital for the process of lysosome fission.[4][5] Consequently, the normal cycle of lysosome budding and reformation is disrupted. While homotypic (lysosome-lysosome) fusion continues, fission ceases, leading to the formation of large, swollen lysosomes and cytoplasmic vacuoles.[4][7]
Furthermore, the depletion of PtdIns(3,5)P2 impairs the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes.[8][9] This results in the accumulation of autophagosomes and key autophagy-related proteins like LC3-II and SQSTM1/p62, effectively blocking the degradation and recycling of cellular components.[7] At higher concentrations, this compound also inhibits PIP4K2C, another kinase involved in phosphoinositide metabolism, which can amplify its cytotoxic effects in sensitive cell lines.[6][10]
Quantitative Data Summary
The following tables summarize the binding affinities and cellular effects of this compound, providing a reference for experimental design.
Table 1: Kinase Binding Affinity
| Target Kinase | Dissociation Constant (Kd) | Reference |
|---|---|---|
| PIKFYVE | 0.9 nM | [6] |
| PIP4K2C | 340 nM |[6] |
Table 2: Cellular Activity in A375 Melanoma Cells
| Activity Measured | IC50 Value | Reference |
|---|---|---|
| Inhibition of Proliferation | 0.055 µM | [10] |
| Induction of Cell Death | 0.68 µM |[10] |
Table 3: Effect on Cell Viability in SW480 Colon Cancer Cells (Combination Studies)
| Compound(s) | Concentration | Effect on Viability | Reference |
|---|---|---|---|
| This compound | 0.125 µM | ~30% reduction | [11][12] |
| this compound + SB202190 (p38i) | 0.125 µM + 5 µM | Synergistic reduction |[11][12] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.
Cell Viability and Proliferation Assay
This protocol is used to assess the cytotoxic and cytostatic effects of this compound on cultured cells.
References
- 1. apexbt.com [apexbt.com]
- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PIKFYVE - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for WX8 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX8 is a potent and selective small molecule inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking and lysosomal homeostasis by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). In cancer cells, dysregulation of PIKfyve-mediated pathways has been implicated in survival, proliferation, and metastasis. This compound exerts its anti-cancer effects by disrupting lysosome function, inhibiting autophagy, and ultimately leading to cancer cell death. These application notes provide detailed protocols for utilizing this compound in in vitro cancer studies to investigate its therapeutic potential.
Mechanism of Action
This compound is an ATP-competitive inhibitor of PIKfyve. By inhibiting PIKfyve, this compound disrupts the delicate balance of phosphoinositides, leading to several downstream cellular effects:
-
Disruption of Lysosome Homeostasis: this compound treatment leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles. This is a result of impaired lysosome fission and trafficking.
-
Inhibition of Autophagy: Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stress. This compound inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and a blockage of the autophagic flux. This ultimately deprives cancer cells of essential nutrients and can trigger cell death.
-
Induction of Apoptosis: The disruption of lysosomal function and inhibition of autophagy by this compound can induce programmed cell death, or apoptosis, in cancer cells.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of PIKfyve Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | A375 | Melanoma | 48 | [1] |
| U2OS | Osteosarcoma | 200 | [1] | |
| YM201636 | - | - | 33 | [1][2] |
| Apilimod | B-cell NHL (mean) | Non-Hodgkin Lymphoma | 142 | [3][4] |
| Vero E6 | Monkey Kidney | 23 | [3] |
IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.
Experimental Protocols
Cell Viability Assay (WST-8 Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells. The WST-8 assay is a colorimetric assay that measures the activity of cellular dehydrogenases, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
WST-8 reagent
-
Microplate reader
Protocol:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cancer cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and activation of proteins in the PIKfyve signaling pathway and downstream effectors after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-phospho-Rac1/Cdc42, anti-Rac1/Cdc42, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture dishes and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
PIKfyve Signaling Pathway and this compound Inhibition
Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, and potentially Rac1-mediated cell migration, leading to cancer cell death.
Experimental Workflow for Evaluating this compound In Vitro
Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-cancer effects, from cell culture to data analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Analyzing Lysosomal Vacuolation
These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the study of lysosomal vacuolation, a cellular phenomenon implicated in various physiological and pathological processes. While a specific treatment protocol for a compound designated "WX8" is not available in the current scientific literature, this document outlines a generalized approach for inducing and analyzing lysosomal vacuolation using a hypothetical inducing agent, which can be adapted for novel compounds.
Introduction to Lysosomal Vacuolation
Lysosomes are acidic organelles responsible for the degradation of cellular waste and macromolecules.[1] Lysosomal vacuolation is a morphological alteration characterized by the swelling and enlargement of lysosomes, giving them a vacuolar appearance.[1][2] This process can be induced by a variety of stimuli, including certain compounds, viral infections, and cellular stress conditions such as osmotic stress.[1][2][3][4] The formation of these vacuoles can be a sign of lysosomal dysfunction and is associated with various conditions, including lysosomal storage disorders and drug-induced toxicities.[1] Understanding the mechanisms that trigger lysosomal vacuolation is crucial for cell biology research and the development of therapeutics.
General Principles of Induction
The induction of lysosomal vacuolation often involves the disruption of normal lysosomal function. Key mechanisms include:
-
Lysosomotropic Agents: Weakly basic compounds can become trapped and accumulate within the acidic environment of lysosomes, leading to osmotic swelling. Chloroquine is a classic example of such an agent.[2][3][5]
-
Disruption of Ion Homeostasis: Inhibition of the vacuolar H+-ATPase (V-ATPase) pump with agents like bafilomycin A1 can disrupt the lysosomal pH gradient and lead to vacuolation.[2][3][5] Similarly, alterations in ion channel function, such as those mediated by LRRC8 proteins (Lyso-VRACs), play a role in regulating lysosomal volume in response to osmotic stress.[4][6]
-
Osmotic Stress: Exposing cells to a hypotonic environment can cause water to enter the lysosomes, leading to their swelling and the formation of vacuoles.[4]
-
Lipid Trafficking and Metabolism: Recent studies have identified the LYVAC (PDZD8) protein as a key mediator of lysosomal vacuolation. In response to lysosomal stress, LYVAC facilitates the transfer of lipids from the endoplasmic reticulum to the lysosome, allowing for the expansion of the lysosomal membrane.[1][7]
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to characterize the effects of a vacuole-inducing agent.
Table 1: Dose-Response Effect of an Inducing Agent on Lysosomal Vacuolation and Cell Viability
| Inducing Agent Conc. (µM) | Percentage of Cells with Vacuoles (%) | Average Vacuole Diameter (µm) | Cell Viability (%) |
| 0 (Control) | 5 ± 1.2 | 0.8 ± 0.2 | 98 ± 2.1 |
| 1 | 25 ± 3.5 | 2.1 ± 0.4 | 95 ± 3.4 |
| 5 | 68 ± 5.1 | 4.5 ± 0.8 | 85 ± 4.7 |
| 10 | 92 ± 4.8 | 6.2 ± 1.1 | 72 ± 6.3 |
| 25 | 95 ± 3.9 | 6.8 ± 1.3 | 55 ± 7.8 |
| 50 | 98 ± 2.5 | 7.1 ± 1.5 | 30 ± 8.1 |
Table 2: Time-Course of Lysosomal Vacuolation and Cell Viability with an Inducing Agent (10 µM)
| Time (hours) | Percentage of Cells with Vacuoles (%) | Average Vacuole Diameter (µm) | Cell Viability (%) |
| 0 | 5 ± 1.1 | 0.7 ± 0.2 | 99 ± 1.9 |
| 1 | 35 ± 4.2 | 2.5 ± 0.5 | 96 ± 2.5 |
| 3 | 75 ± 6.3 | 4.8 ± 0.9 | 90 ± 3.8 |
| 6 | 90 ± 5.7 | 6.0 ± 1.0 | 82 ± 4.5 |
| 12 | 93 ± 4.9 | 6.3 ± 1.2 | 75 ± 5.9 |
| 24 | 92 ± 5.0 | 6.2 ± 1.1 | 72 ± 6.3 |
Experimental Protocols
Protocol for Inducing Lysosomal Vacuolation in Cultured Cells
This protocol describes a general procedure for treating cultured cells with a compound to induce lysosomal vacuolation.
Materials:
-
Mammalian cell line (e.g., HeLa, Cos-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Inducing agent (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.
-
Preparation of Treatment Medium: Prepare serial dilutions of the inducing agent in a complete culture medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest concentration of the inducing agent).
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the treatment medium containing the desired concentrations of the inducing agent to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C with 5% CO2.
-
Analysis: Proceed with the analysis of lysosomal vacuolation using microscopy or other assays.
Protocol for Visualizing and Quantifying Lysosomal Vacuolation
This protocol outlines the use of a lysosomotropic dye to visualize and quantify lysosomal vacuoles.
Materials:
-
Treated and control cells from Protocol 4.1
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Dye Loading: Approximately 30-60 minutes before the end of the treatment period, add LysoTracker dye to the culture medium to a final concentration of 50-75 nM.
-
Nuclear Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for the final 10-15 minutes of the dye loading period.
-
Washing: Remove the medium containing the dyes and wash the cells twice with pre-warmed PBS.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the wells. Immediately visualize the cells using a fluorescence microscope.
-
Image Acquisition: Acquire images using appropriate filter sets for the chosen dyes (e.g., red for LysoTracker and blue for Hoechst).
-
Quantification: Analyze the images to determine the percentage of cells with vacuoles and the average vacuole size. This can be done manually or using automated image analysis software.
Protocol for Cell Viability Assay
This protocol describes a common method to assess the cytotoxicity of the inducing agent.
Materials:
-
Treated and control cells from Protocol 4.1
-
Cell viability reagent (e.g., Resazurin-based or MTT-based assay kit)
-
Plate reader
Procedure:
-
Reagent Addition: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) at 37°C.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualization of Pathways and Workflows
Caption: Signaling pathway for induced lysosomal vacuolation.
Caption: Experimental workflow for analyzing lysosomal vacuolation.
References
- 1. news-medical.net [news-medical.net]
- 2. Frontiers | Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells [frontiersin.org]
- 3. Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRC8 family proteins within lysosomes regulate cellular osmoregulation and enhance cell survival to multiple physiological stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LRRC8 family proteins within lysosomes regulate cellular osmoregulation and enhance cell survival to multiple physiological stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LYVAC/PDZD8 is a lysosomal vacuolator - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effect of WX8 on Lysosomal Fission
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of WX8, a potent PIKFYVE inhibitor, on lysosomal fission. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development.
Introduction
This compound is a selective, ATP-competitive inhibitor of the phosphoinositide kinase PIKFYVE, with a reported Kd of 0.9 nM.[1] PIKFYVE is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][3] This phosphoinositide is a key regulator of lysosomal membrane dynamics, including fission and fusion events.[4][5]
Inhibition of PIKFYVE by this compound disrupts the production of PI(3,5)P2, leading to a significant impairment of lysosomal fission.[1][6] This does not, however, impede homotypic lysosomal fusion.[1][6] The resulting imbalance between fusion and fission leads to a characteristic cellular phenotype: the formation of enlarged, vacuole-like lysosomes, often accompanied by lysosomal tubulation.[2][3][6] These enlarged lysosomes are a consequence of continued fusion without the countervailing process of fission.[7]
Understanding the impact of this compound on lysosomal fission is critical for elucidating the role of PIKFYVE in cellular homeostasis and for the development of therapeutics targeting lysosome-dependent processes, such as autophagy, which is implicated in various diseases including cancer.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| Kd for PIKFYVE | 0.9 nM | - | [1] |
| Kd for PIP4K2C | 340 nM | - | [1] |
| Effective Concentration for Lysosomal Vacuolation | 0.01 - 0.1 µM | U2OS | [6] |
| Concentration for near-maximal LC3-II accumulation | 0.1 - 0.5 µM | U2OS | [6] |
Table 2: Cellular Phenotypes of PIKFYVE Inhibition by this compound
| Phenotype | Description | Method of Observation | Reference |
| Inhibition of Lysosomal Fission | Lysosomes fail to divide, leading to a decrease in their number and an increase in their size. | Live-cell imaging, Electron Microscopy | [6] |
| Lysosomal Tubulation | Formation of elongated, tubular lysosomal structures. | Fluorescence Microscopy | [6][8] |
| Unaffected Homotypic Lysosomal Fusion | Individual lysosomes continue to fuse with each other. | Live-cell imaging | [6] |
| Cytoplasmic Vacuolation | Appearance of large, single-membrane vacuoles derived from enlarged lysosomes. | Light Microscopy, Electron Microscopy | [6] |
| Impaired Autophagic Flux | Blockade of the fusion between autophagosomes and lysosomes. | Western Blot for LC3-II, Fluorescence Microscopy of autophagic markers | [6] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lysosomal Dynamics
This protocol allows for the real-time visualization of this compound's effect on lysosomal fission and fusion.
Materials:
-
Cell line of interest (e.g., U2OS, HeLa)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99) or plasmid encoding a fluorescently-tagged lysosomal membrane protein (e.g., LAMP1-RFP)
-
Transfection reagent (if using plasmid)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24-48 hours prior to imaging, seed cells onto glass-bottom dishes to achieve 60-70% confluency at the time of the experiment.
-
Labeling Lysosomes:
-
LysoTracker: Approximately 30-60 minutes before imaging, incubate cells with 50-100 nM LysoTracker in pre-warmed complete medium at 37°C.
-
Transfection: If using a plasmid like LAMP1-RFP, transfect the cells according to the manufacturer's protocol 24 hours before imaging to allow for protein expression.
-
-
Drug Treatment:
-
Prepare working solutions of this compound in live-cell imaging buffer at final concentrations ranging from 0.01 µM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Wash the cells once with pre-warmed imaging buffer.
-
Add the this compound or vehicle control solutions to the cells.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the confocal microscope stage within the environmental chamber.
-
Acquire images every 1-5 minutes for a duration of 1-4 hours. Use appropriate laser lines and filters for the chosen fluorescent probe.
-
Capture time-lapse series to observe lysosomal fusion events and the formation of tubular structures.
-
-
Data Analysis:
-
Visually inspect the time-lapse movies for changes in lysosome morphology, number, and dynamics.
-
Quantify lysosome number and size using image analysis software (e.g., ImageJ/Fiji).
-
Measure the length of lysosomal tubules.
-
Protocol 2: Immunofluorescence Staining for Lysosomal Morphology
This protocol is for visualizing lysosomes in fixed cells to assess the effect of this compound at specific time points.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a lysosomal marker (e.g., anti-LAMP1)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for the desired time (e.g., 1, 4, or 24 hours).
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Incubate with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting:
-
Briefly rinse with distilled water.
-
Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify lysosome size, number, and morphology as described in Protocol 1.
-
Protocol 3: Western Blot Analysis of Autophagic Flux
This protocol assesses the impact of this compound on autophagic flux by measuring the levels of LC3-II.
Materials:
-
Cells grown in multi-well plates
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Optional: Bafilomycin A1 or Chloroquine
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LC3B, anti-p62, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration. For a comprehensive analysis of autophagic flux, include conditions with and without a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 2-4 hours of the this compound treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal.
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to a loading control. An accumulation of LC3-II in the presence of this compound, which is further enhanced by Bafilomycin A1, indicates a blockage in autophagic flux. An increase in p62 levels also suggests impaired autophagic degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Understanding Pikfyve Control Of Lysome Dynamics - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 5. researchgate.net [researchgate.net]
- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysosome enlargement during inhibition of the lipid kinase PIKfyve proceeds through lysosome coalescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Practical Applications of WX8 in Neurodegenerative Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of many of these diseases is the accumulation of misfolded and aggregated proteins, such as tau and TDP-43, which leads to cellular dysfunction and eventual cell death. Recent research has identified the lipid kinase PIKFYVE as a promising therapeutic target for these conditions. WX8 (also known as Ro 91-4714) is a potent and selective ATP-competitive inhibitor of PIKFYVE.[1] While initially explored in the context of autophagy-dependent cancers, the mechanism of action of this compound holds significant potential for the study and potential treatment of neurodegenerative disorders.[2][3]
PIKFYVE plays a crucial role in regulating endosomal and lysosomal trafficking.[4] Inhibition of PIKFYVE has been shown to activate an unconventional protein clearance pathway that promotes the exocytosis of aggregation-prone proteins from neurons.[5][6] This unique mechanism offers a novel approach to clearing the toxic protein aggregates that are central to the pathology of many neurodegenerative diseases. Furthermore, PIKFYVE inhibition has been demonstrated to reduce the seeding and aggregation of tau, a key protein implicated in Alzheimer's disease and other tauopathies.[7][8]
These application notes provide an overview of the practical applications of this compound in neurodegenerative disease research, including detailed protocols for key experiments and a summary of relevant quantitative data to guide researchers in this promising area of study.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other relevant PIKFYVE inhibitors. This data is crucial for determining appropriate experimental concentrations.
| Compound | Target | Kd (nM) | IC50 (nM) | Key Application | Reference |
| This compound (Ro 91-4714) | PIKFYVE | 0.9 | - | Autophagy Research | [1] |
| PIP4K2C | 340 | - | [1] | ||
| YM-201636 | PIKFYVE | - | 33 | Tau Seeding Inhibition | [4][9] |
| Apilimod | PIKFYVE | - | - | ALS Motor Neuron Survival | [10][11] |
Note: IC50 for this compound in neurodegenerative models is not yet widely published; researchers may need to perform dose-response studies.
Signaling Pathways and Mechanisms
The primary mechanism by which this compound is proposed to be beneficial in neurodegenerative disease is through the inhibition of PIKFYVE, which leads to the enhanced clearance of pathogenic protein aggregates.
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Neuronal Viability in the Presence of Proteotoxic Stress
Objective: To determine if this compound can protect neurons from cell death induced by protein aggregates.
Materials:
-
Primary neuronal cell culture (e.g., hippocampal or cortical neurons) or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Pre-formed fibrils (PFFs) of a pathogenic protein (e.g., alpha-synuclein or tau).
-
This compound (Ro 91-4714).
-
Cell culture medium and supplements.
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®).
-
96-well cell culture plates.
-
DMSO (for stock solution).
Procedure:
-
Cell Plating: Plate neurons at an appropriate density in a 96-well plate and allow them to adhere and differentiate for at least 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).
-
This compound Pre-treatment: Pre-treat the neurons with the different concentrations of this compound or vehicle for 2 hours.
-
Induction of Proteotoxic Stress: Add pre-formed protein fibrils to the culture medium to induce proteotoxicity. The concentration of PFFs should be optimized beforehand to cause significant but not complete cell death within 24-48 hours.
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control (no PFFs, no this compound) and compare the viability of this compound-treated cells to the vehicle-treated cells in the presence of PFFs.
Protocol 2: Evaluating the Impact of this compound on Tau Seeding and Aggregation
Objective: To determine if this compound can reduce the templated aggregation of tau in a cellular model.
Materials:
-
HEK293T cells stably expressing the tau repeat domain with a P301L mutation (HEK293T-TauRD-P301L-CFP/YFP). This is a FRET-based biosensor line.
-
Pre-formed tau fibrils (seeds).
-
This compound (Ro 91-4714).
-
Lipofectamine™ 2000 or a similar transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
Flow cytometer or high-content imaging system capable of measuring FRET.
Procedure:
-
Cell Plating: Plate the HEK293T-TauRD-P301L-CFP/YFP cells in a 24-well plate.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control for 2 hours prior to seeding.
-
Tau Seeding:
-
Dilute tau PFFs in Opti-MEM.
-
Dilute Lipofectamine 2000 in Opti-MEM.
-
Combine the diluted PFFs and Lipofectamine, incubate for 10 minutes, and then add the mixture to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for seeded aggregation.
-
FRET Analysis:
-
For flow cytometry: Harvest the cells, wash with PBS, and analyze for FRET signal. An increase in FRET indicates tau aggregation.
-
For high-content imaging: Stain nuclei with Hoechst and image the cells. Quantify the number of cells with tau aggregates (FRET-positive puncta).
-
-
Data Analysis: Quantify the percentage of FRET-positive cells or the integrated FRET intensity per cell. Compare the results from this compound-treated wells to the vehicle control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating a PIKFYVE inhibitor like this compound in a neurodegenerative disease model.
Conclusion
This compound, as a potent PIKFYVE inhibitor, represents a valuable research tool for investigating the role of endo-lysosomal trafficking in neurodegenerative diseases. The protocols and data presented here provide a framework for scientists to explore the therapeutic potential of targeting PIKFYVE. Further research into this compound and similar compounds could pave the way for novel treatments aimed at clearing the toxic protein aggregates that drive the progression of these devastating disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIKFYVE Inhibition, A Neuronal “Emetic” for Treating ALS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve: a lipid kinase target for COVID-19, cancer and neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKFYVE inhibition mitigates disease in models of diverse forms of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitor makes neurons release toxic protein aggregates — Verge Genomics [vergegenomics.com]
- 7. PIKfyve activity is required for lysosomal trafficking of tau aggregates and tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIKfyve activity is required for lysosomal trafficking of tau aggregates and tau seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. shop.carnabio.com [shop.carnabio.com]
- 11. biorxiv.org [biorxiv.org]
Using WX8 as a Chemical Probe for PIKFYVE Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WX8 is a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). PIKFYVE is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This lipid messenger plays a vital role in regulating endosome and lysosome homeostasis, including processes such as membrane trafficking, fission, and fusion events.[1][2] Inhibition of PIKFYVE by this compound disrupts these processes, leading to a characteristic cellular phenotype of cytoplasmic vacuolation and impairment of autophagic flux.[3][4] These properties make this compound a valuable chemical probe for elucidating the multifaceted functions of PIKFYVE in cellular physiology and disease, particularly in the context of autophagy-dependent cancers.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound to investigate PIKFYVE function in a research setting.
Data Presentation
Table 1: In Vitro and In Situ Potency of this compound
| Assay Type | Target | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | PIKFYVE | 0.9 nM | In vitro | [6] |
| PIP4K2C | 340 nM | In vitro | [6] | |
| MTOR | ~7000 nM | In vitro | [3] | |
| In Situ Inhibition | PIKFYVE | Complete inhibition at 0.05 µM and 1 µM | A375 cells | [7] |
| PIP4K2C | 26% inhibition at 0.05 µM; 52% inhibition at 1 µM | A375 cells | [7] | |
| CHUK/IKKA | 19% inhibition at 0.05 µM; 39% inhibition at 1 µM | A375 cells | [7] |
Table 2: Cellular IC50 Values of this compound in Cancer vs. Non-Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| A375 | Melanoma | 0.048 | |
| U2OS | Osteosarcoma | 0.2 | |
| Various Cancer Lines (median) | Cancer | 0.2 | [8] |
| 293T | Embryonic Kidney (non-cancer) | >10 | |
| HFF | Foreskin Fibroblast (non-cancer) | >10 | |
| Normal Fibroblast Lines (median) | Non-cancer | 2.7 | [8] |
Signaling and Experimental Workflow Diagrams
References
- 1. Loss of PIKfyve drives the spongiform degeneration in prion diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
protocol for assessing WX8 efficacy in 3D cancer models
Protocol for Assessing WX8 Efficacy in 3D Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small molecule inhibitor of PIKFYVE (Phosphoinositide Kinase, FYVE-Type Finger Containing). PIKFYVE is a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis.[1][2] In various cancers, dysregulation of these pathways is associated with enhanced cell survival, proliferation, and invasion. This compound exerts its anti-cancer effects by disrupting lysosomal function, leading to the inhibition of autophagy, a process that cancer cells often rely on for survival, especially under metabolic stress.[1] This application note provides a detailed protocol for assessing the efficacy of this compound in 3D cancer models, which more closely mimic the tumor microenvironment compared to traditional 2D cell cultures.[3][4][5]
This compound Mechanism of Action
This compound competitively binds to the ATP-binding site of PIKFYVE, inhibiting its kinase activity.[1] This leads to a depletion of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key signaling lipid. The reduction in PI(3,5)P2 disrupts endosomal sorting and lysosomal function, ultimately leading to impaired autophagy and induction of apoptosis in cancer cells that are dependent on this process for survival.[2]
Signaling Pathway of PIKFYVE Inhibition by this compound
Caption: PIKFYVE inhibition by this compound disrupts autophagy and induces apoptosis.
Experimental Protocols
This section details the protocols for generating 3D cancer spheroids and assessing the efficacy of this compound through viability, apoptosis, and invasion assays.
3D Cancer Spheroid Formation
Objective: To generate uniform cancer cell spheroids for subsequent drug treatment and analysis.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma, U2OS osteosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture cancer cells in standard 2D flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells) into each well of a ULA 96-well plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours to allow for spheroid formation.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should appear as tight, spherical aggregates.
Experimental Workflow for Spheroid Formation and Drug Treatment
References
- 1. Protocol for generation of and high-throughput drug testing with patient-derived colorectal cancer organoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. portlandpress.com [portlandpress.com]
- 4. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
troubleshooting WX8 solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with the investigational compound WX8 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its intrinsic aqueous solubility is very low, which can present challenges in experimental assays and preclinical formulations.[1][2] Factors such as pH, temperature, and the presence of other solutes can significantly impact its solubility.
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur for several reasons. It is often due to the concentration of this compound exceeding its solubility limit in the specific aqueous buffer system you are using. Changes in temperature, pH shifts during the experiment, or interactions with other components in your formulation can also lead to precipitation. For instance, if a stock solution of this compound in an organic solvent like DMSO is diluted too quickly or into a buffer where it has low solubility, it can cause the compound to crash out of solution.[3]
Q3: Can I use organic co-solvents to dissolve this compound?
A3: Yes, organic co-solvents can be used to increase the solubility of this compound.[4] Common co-solvents like DMSO, ethanol, and PEG 300 can be effective. However, it is crucial to consider the final concentration of the co-solvent in your aqueous solution, as high concentrations may be toxic to cells or interfere with your assay. It is recommended to keep the final co-solvent concentration as low as possible, typically below 1% (v/v).[3][4]
Q4: Are there other methods to enhance the solubility of this compound without using co-solvents?
A4: Absolutely. Several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include:
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.[1]
-
Use of surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds like this compound, increasing their apparent solubility.[5][6]
-
Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their solubility.[7]
-
Solid dispersions: This involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and solubility.[1][6]
Troubleshooting Guides
Issue 1: this compound Precipitation Upon Dilution from a DMSO Stock Solution
Symptoms:
-
A cloudy or hazy appearance in the aqueous solution after adding the this compound DMSO stock.
-
Visible particulate matter or crystals forming over time.
Root Causes:
-
The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
The percentage of DMSO in the final solution is too low to maintain this compound in solution.[3]
-
Rapid addition of the DMSO stock into the aqueous buffer, causing localized high concentrations and precipitation.
Solutions:
-
Optimize DMSO Concentration: Determine the minimal DMSO concentration required to keep this compound in solution at your desired working concentration. The following table provides hypothetical data on the effect of DMSO on this compound solubility.
| DMSO Concentration (% v/v) | Apparent this compound Solubility (µM) |
| 0.1 | 5 |
| 0.5 | 25 |
| 1.0 | 75 |
| 2.0 | 150 |
| 5.0 | 400 |
-
Modify Dilution Protocol:
-
Add the DMSO stock solution to your aqueous buffer drop-wise while vortexing or stirring vigorously to ensure rapid mixing and avoid localized high concentrations.
-
Consider a serial dilution approach, where the DMSO stock is first diluted into a smaller volume of buffer before being added to the final volume.
-
Issue 2: Low and Inconsistent Results in Cell-Based Assays
Symptoms:
-
Lower than expected biological activity of this compound.
-
High variability in results between replicate wells or experiments.
Root Causes:
-
Poor solubility of this compound in the cell culture medium is leading to a lower effective concentration than intended.
-
Precipitation of this compound in the medium, leading to inconsistent dosing.
Solutions:
-
Formulation with Surfactants: The use of non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can improve solubility without causing significant cell toxicity.
| Surfactant (at 0.1% w/v) | Apparent this compound Solubility (µM) |
| Polysorbate 20 | 50 |
| Polysorbate 80 | 65 |
| Pluronic F-68 | 45 |
-
Complexation with Cyclodextrins: Cyclodextrins can be highly effective in solubilizing hydrophobic compounds for in vitro studies.
| Cyclodextrin (at 10 mM) | Apparent this compound Solubility (µM) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 120 |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 150 |
| Methyl-β-cyclodextrin (M-β-CD) | 180 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility Enhancement by Co-solvents
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying concentrations of a co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v DMSO).
-
Add an excess amount of this compound from the stock solution to each co-solvent buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C) with constant agitation for 24 hours to reach equilibrium.
-
Centrifuge the samples to pellet any undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a this compound-Cyclodextrin Complex for In Vitro Studies
-
Prepare a solution of the desired cyclodextrin (e.g., 20 mM HP-β-CD) in your cell culture medium.
-
Slowly add the this compound DMSO stock solution to the cyclodextrin-containing medium while vortexing to achieve the final desired this compound concentration.
-
Allow the solution to equilibrate at room temperature for at least 1 hour before use.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. Solubility Enhancement of a Poorly Water Soluble Drug by Forming Solid Dispersions using Mechanochemical Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measuring aqueous solubility in the presence of small cosolvent volume fractions by passive dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing WX8 concentration for maximum cancer cell cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the novel anti-cancer agent, WX8. Our aim is to help you optimize the concentration of this compound for maximum cancer cell cytotoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[1][2] this compound is believed to interfere with the stabilization of β-catenin, leading to its degradation. This, in turn, prevents the transcription of target genes essential for cancer cell proliferation, migration, and survival.[1]
Q2: Which cancer cell lines are most sensitive to this compound?
A2: Preliminary studies indicate that cancer cell lines with mutations leading to the hyperactivity of the Wnt/β-catenin pathway are particularly sensitive to this compound. We recommend performing a dose-response study on your specific cell line of interest to determine its sensitivity.
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time can vary depending on the cell line and the experimental endpoint. For cytotoxicity assays, a 24 to 72-hour incubation period is generally recommended to observe significant effects. For mechanistic studies, shorter time points may be necessary to capture early signaling events.
Q4: How should I prepare and store this compound?
A4: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the powder in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect the plate for even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation, fill the outer wells of the plate with sterile PBS or medium without cells. Avoid using the outer wells for experimental data points if possible.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check your cell cultures for any signs of microbial contamination. Always use aseptic techniques and certified sterile reagents.
-
Problem 2: No significant cytotoxicity observed even at high concentrations of this compound.
-
Possible Cause: The chosen cell line may be resistant to this compound.
-
Solution: Verify that your cell line has an active Wnt/β-catenin pathway. If not, consider using a different cell line known to be dependent on this pathway. You can also try a longer incubation time to see if a cytotoxic effect emerges.
-
-
Possible Cause: Inactive this compound compound.
-
Solution: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Data Presentation
Table 1: Cytotoxicity of this compound on HCT116 Colon Cancer Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) after 24h | % Cell Viability (Mean ± SD) after 48h | % Cell Viability (Mean ± SD) after 72h |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 92.3 ± 5.2 | 85.1 ± 4.9 | 75.4 ± 5.5 |
| 5 | 75.8 ± 4.1 | 60.2 ± 3.8 | 45.7 ± 4.2 |
| 10 | 51.2 ± 3.5 | 35.6 ± 3.1 | 22.1 ± 2.9 |
| 25 | 28.9 ± 2.8 | 15.4 ± 2.5 | 8.3 ± 1.7 |
| 50 | 10.5 ± 1.9 | 5.2 ± 1.1 | 2.1 ± 0.8 |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells (Annexin V/PI Staining)
| This compound Concentration (µM) | % Apoptotic Cells (Mean ± SD) after 48h |
| 0 (Vehicle Control) | 5.2 ± 1.1 |
| 5 | 25.8 ± 3.2 |
| 10 | 48.9 ± 4.5 |
| 25 | 72.3 ± 5.1 |
Experimental Protocols
1. MTT Cytotoxicity Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for 24, 48, or 72 hours.
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
2. Annexin V/PI Apoptosis Assay
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry within one hour of staining.
Mandatory Visualizations
Caption: Proposed mechanism of this compound on the Wnt/β-catenin pathway.
Caption: Experimental workflow for determining this compound cytotoxicity.
References
identifying and mitigating WX8 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating off-target effects of the WX8 kinase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
1. My cells are showing higher toxicity than expected after this compound treatment. What could be the cause?
High cellular toxicity can arise from several factors, including off-target effects of this compound. The known off-target of this compound is PIP4K2C, and it's possible that inhibition of this or other, uncharacterized off-targets is contributing to cell death.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Start with a broad range of concentrations and narrow it down to find the lowest concentration that still elicits the desired on-target effect.
-
Cell Viability Assay: Use a sensitive cell viability assay (e.g., MTS or CellTiter-Glo®) to precisely quantify toxicity across different this compound concentrations.
-
Control Experiments: Include a negative control (vehicle only) and a positive control (a known cytotoxic agent) to validate your assay.
-
Alternative Inhibitors: If toxicity remains an issue, consider testing other PIKFYVE inhibitors with different off-target profiles.
2. I'm observing a phenotype that is inconsistent with PIKFYVE inhibition. How can I determine if this is an off-target effect?
Phenotypes that are not consistent with the known function of the primary target are a strong indication of off-target effects.[2]
Troubleshooting Steps:
-
Literature Review: Thoroughly review the literature for known functions of PIKFYVE and any reported off-target effects of this compound.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of PIKFYVE. If the phenotype is rescued, it is likely an on-target effect. If not, it is more likely an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Treat cells with a structurally different PIKFYVE inhibitor. If the same unexpected phenotype is observed, it is more likely to be an on-target effect.
-
Kinase Profiling: Conduct a broad kinase screen to identify other potential targets of this compound.[3][4][5] This can be done through commercial services that offer panels of hundreds of kinases.
3. My experimental results with this compound are variable and difficult to reproduce. What are the potential sources of this variability?
Inconsistent results can be due to several experimental variables, including those related to the inhibitor itself.
Troubleshooting Steps:
-
Inhibitor Quality and Storage: Ensure the this compound you are using is of high purity and has been stored correctly. This compound should be stored at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]
-
Solvent and Vehicle Controls: Use the same batch of solvent (e.g., DMSO) for all experiments and always include a vehicle-only control to account for any effects of the solvent.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can all influence the cellular response to inhibitors.
-
Assay Conditions: Standardize all assay parameters, such as incubation times, temperatures, and reagent concentrations.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound.
| Target | Kd (nM) |
| PIKFYVE | 0.9 |
| PIP4K2C | 340 |
Data from MedChemExpress.[1]
Experimental Protocols
Kinase Selectivity Assay
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
1. Reagents and Materials:
- This compound inhibitor
- Recombinant active kinases (a panel of selected kinases)
- Kinase-specific substrates
- ATP (at a concentration close to the Km for each kinase)
- Kinase buffer
- Detection reagents (e.g., ADP-Glo™ Kinase Assay)
- Multi-well plates (e.g., 96-well or 384-well)
- Plate reader
2. Procedure:
- Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO).
- In a multi-well plate, add the kinase buffer, the recombinant kinase, and the specific substrate.
- Add the diluted this compound or vehicle control to the appropriate wells.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for the recommended time.
- Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
- Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase.
3. Data Analysis:
- Plot the percent inhibition versus the log of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
- Compare the IC50 values for the on-target kinase (PIKFYVE) and the off-target kinases to determine the selectivity of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
common challenges in working with WX8 PIKFYVE inhibitor
Welcome to the technical support center for the WX8 PIKFYVE inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase PIKFYVE.[1][2] PIKFYVE is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and can also produce phosphatidylinositol 5-phosphate (PI(5)P).[3][4] By inhibiting PIKFYVE, this compound disrupts the production of these important signaling lipids, leading to defects in lysosome homeostasis, endomembrane trafficking, and autophagy.[5][6][7] Specifically, this compound has been shown to inhibit lysosome fission without affecting homotypic lysosome fusion, leading to the formation of enlarged lysosomes.[1][5]
Q2: What are the primary cellular effects observed after treatment with this compound?
The most prominent and widely reported cellular phenotype following this compound treatment is the appearance of large cytoplasmic vacuoles.[5][8] These vacuoles are enlarged lysosomes and endosomes resulting from the inhibition of lysosomal fission.[5][6] Other key cellular effects include the blockage of autophagic flux, leading to the accumulation of autophagosomes, and impaired trafficking of molecules into lysosomes.[5]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[9] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[1]
Troubleshooting Guide
Problem 1: No or weak induction of cytoplasmic vacuoles after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: The effective concentration of this compound can be cell-type dependent.[10][11] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For example, in U2OS osteosarcoma cells, vacuolation can be observed at concentrations as low as 10 nM.[12]
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The formation of vacuoles is time-dependent. While vacuoles can appear within hours, longer incubation times (e.g., 24 hours) may be necessary to observe a robust phenotype.[5]
-
-
Possible Cause 3: Cell line resistance.
-
Solution: Some cell lines exhibit resistance to PIKFYVE inhibitors.[10] This can be due to compensatory cellular pathways. For instance, cells with high levels of p38MAPK have been shown to be more resistant to this compound.[10] Consider using a different, more sensitive cell line if possible, or investigate the status of potential resistance pathways in your cells.
-
-
Possible Cause 4: Reversibility of the effect.
Problem 2: Significant cell death observed even at low concentrations of this compound.
-
Possible Cause 1: High sensitivity of the cell line.
-
Solution: Certain cancer cell lines, particularly those that are "autophagy-addicted," are highly sensitive to PIKFYVE inhibition and can undergo cell death.[5] For example, melanoma A375 cells are significantly more sensitive to this compound than non-malignant cell lines.[5][9] It is crucial to determine the IC50 value for your specific cell line to identify a suitable concentration for your experiment.
-
-
Possible Cause 2: Off-target effects at higher concentrations.
-
Solution: While this compound is highly selective for PIKFYVE, it has a secondary target, PIP4K2C, which it inhibits at higher concentrations.[1][13] Inhibition of both kinases can amplify the cytotoxic effects.[14] If you are aiming to study the specific effects of PIKFYVE inhibition, use the lowest effective concentration that induces the desired phenotype (e.g., vacuolation) without causing widespread cell death.
-
Problem 3: Inconsistent results in autophagy flux assays (e.g., Western blot for LC3-II).
-
Possible Cause 1: Incorrect interpretation of LC3-II levels.
-
Solution: An increase in LC3-II can indicate either an induction of autophagy or a blockage of autophagic flux (i.e., impaired degradation of autophagosomes). Since this compound inhibits the fusion of autophagosomes with lysosomes, the observed increase in LC3-II is due to a block in the pathway.[5] To confirm this, you can perform an autophagy flux experiment by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. No further increase in LC3-II in the presence of Bafilomycin A1 would confirm a block.
-
-
Possible Cause 2: Issues with Western blot procedure.
-
Solution: The detection of LC3-I and LC3-II by Western blot can be challenging. Ensure proper sample preparation and use an antibody that reliably detects both forms. LC3-I is more susceptible to degradation, so handle samples with care and avoid repeated freeze-thaw cycles.[15] Using a loading control that is not affected by autophagy (e.g., GAPDH or tubulin, but not actin) is also critical.[15]
-
Quantitative Data
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Kd | IC50 | Notes |
| PIKFYVE | 0.9 nM[1] | ~10 nM (vacuole induction in U2OS cells)[12] | Primary target. |
| PIP4K2C | 340 nM[1] | ~1 µM[11] | Secondary target. |
Table 2: EC50 / IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay | EC50 / IC50 | Reference |
| A375 | Melanoma | Cell Viability | 48 nM | [9] |
| U2OS | Osteosarcoma | Cell Viability | 200 nM | [9] |
| Various Cancer Lines (median) | Mixed | Cell Viability | 0.2 µM - 0.34 µM | [10][11] |
| Normal Fibroblast Lines (median) | Non-malignant | Cell Viability | 2.7 µM - 21 µM | [10][11] |
| 293T | Non-malignant | Cell Viability | >10 µM | [9] |
| HFF | Non-malignant | Cell Viability | >10 µM | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CCK-8
This protocol is adapted from standard cell viability assay procedures.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the absorbance of the blank wells.
Protocol 2: Western Blot for Autophagy Markers (LC3B)
This protocol is based on general Western blotting procedures for autophagy analysis.[15][18][19]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 12-15% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. The ratio of LC3-II to LC3-I or to a loading control (e.g., GAPDH) is often used as an indicator of autophagosome accumulation.
Protocol 3: Immunofluorescence for Lysosomal Marker (LAMP1)
This protocol is based on general immunofluorescence procedures for lysosomal staining.[20][21]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1-0.5% Triton X-100 or saponin in PBS for 10-15 minutes.
-
Blocking: Block with 1-5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against LAMP1 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody in the dark for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Diagrams
Caption: PIKFYVE signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for analyzing the effects of this compound on autophagy.
Caption: A logical troubleshooting guide for common this compound-related issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Autophagy Assays (LC3B immunofluorescence, LC3B western blot, acridine orange assay) [en.bio-protocol.org]
- 3. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Termination of Autophagy-Dependent Cancers [mdpi.com]
- 12. PIKfyve (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 13. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. apexbt.com [apexbt.com]
- 17. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
- 21. researchgate.net [researchgate.net]
improving the stability of WX8 in stock solutions
Technical Support Center: WX8 Inhibitor
Welcome to the technical support center for this compound, a potent and selective inhibitor of the ERK signaling pathway. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of this compound stock solutions to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability and solubility, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] While other organic solvents may be used, DMSO has been extensively validated for this compound. Always use a fresh bottle of anhydrous DMSO to minimize moisture content, which can accelerate degradation.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C for long-term stability.[2][3][4] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.[3] For short-term storage (up to one month), solutions can be kept at -20°C.[5]
Q3: How can I prevent this compound from precipitating when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To mitigate this, it is recommended to first make intermediate serial dilutions of your DMSO stock in DMSO before adding the final diluted sample to your aqueous medium.[1] Ensure the final concentration of DMSO in your experimental setup is low (typically ≤0.5%) to avoid solvent-induced toxicity.[5]
Q4: Is this compound sensitive to light?
A4: Yes, like many small molecule inhibitors, this compound is susceptible to photodegradation.[4] It is crucial to store stock solutions in amber or opaque vials to protect them from light.[4] When working with the compound, minimize its exposure to direct light.
Q5: How long is the this compound stock solution stable?
A5: The stability of this compound in DMSO at different temperatures is summarized in the table below. It is recommended to re-qualify the stock solution if it has been stored for longer than the recommended periods.
Data Presentation
Table 1: Stability of this compound in Anhydrous DMSO
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Purity after 1 Year |
| -80°C | >99% | >98% | >95% |
| -20°C | >99% | >95% | ~90% |
| 4°C | ~95% | Not Recommended | Not Recommended |
| Room Temperature | <90% | Not Recommended | Not Recommended |
Data is based on internal stability studies and may vary based on specific laboratory conditions.
Troubleshooting Guides
Problem 1: I observe a precipitate in my this compound stock solution after thawing.
-
Possible Cause 1: Supersaturation. The compound may have been dissolved at a concentration above its solubility limit at a lower temperature.
-
Solution: Gently warm the vial to 37°C and vortex to redissolve the compound. If the precipitate persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.
-
-
Possible Cause 2: Freeze-thaw cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Possible Cause 3: Water absorption. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound.
Problem 2: My this compound inhibitor is showing reduced or no activity in my cellular assays.
-
Possible Cause 1: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from powder. Verify the activity of the new stock in a reliable assay. It is advisable to periodically check the purity of your stock solution using HPLC.
-
-
Possible Cause 2: Instability in Aqueous Media. this compound may be unstable in the cell culture medium, degrading before it can exert its effect.[6]
-
Solution: Minimize the pre-incubation time of the compound in the medium before adding it to the cells. You can assess the stability of this compound in your specific medium using HPLC or LC-MS over a time course.
-
-
Possible Cause 3: Poor Cell Permeability. The compound may not be efficiently entering the cells.[6]
-
Solution: While this compound is designed for good cell permeability, variations in cell lines can affect uptake. Consider using a different cell line or permeabilization agents if appropriate for your experimental design.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound Stock Solutions by HPLC
This protocol outlines a method to determine the purity and identify potential degradation products of this compound in a stock solution over time.
1. Materials:
- This compound stock solution (e.g., 10 mM in DMSO)
- High-purity, anhydrous DMSO
- HPLC-grade acetonitrile
- HPLC-grade water with 0.1% formic acid
- HPLC system with a UV detector
- C18 reversed-phase HPLC column
2. Method:
- Sample Preparation:
- At each time point (e.g., 0, 1, 3, and 6 months), thaw an aliquot of the this compound stock solution.
- Dilute the stock solution to a working concentration (e.g., 100 µM) in a 50:50 mixture of acetonitrile and water.
- HPLC Analysis:
- Equilibrate the C18 column with the starting mobile phase conditions.
- Inject a standard volume of the diluted sample.
- Run a gradient elution from a lower to a higher concentration of acetonitrile in water (both with 0.1% formic acid).
- Monitor the elution profile at the wavelength of maximum absorbance for this compound.
- Data Analysis:
- Integrate the peak area of the parent this compound compound and any new peaks that appear over time, which may represent degradation products.[7][8]
- Calculate the purity of the this compound stock at each time point as the percentage of the main peak area relative to the total peak area.
Mandatory Visualizations
Caption: Troubleshooting workflow for reduced this compound activity.
References
- 1. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Inconsistent Results in WX8-Treated Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results observed in experiments involving the PIKFYVE inhibitor, WX8. The following question-and-answer format directly addresses specific issues to help you achieve reproducible and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in cell viability and cytotoxicity with this compound treatment across different experiments. What could be the cause?
A1: Inconsistent cytotoxic responses to this compound can stem from several factors, ranging from procedural inconsistencies to biological variations. Here’s a systematic approach to troubleshooting this issue:
-
Cell Line Integrity and Passage Number:
-
Cell Line Authentication: Ensure your cell line is authenticated and free from cross-contamination.
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can significantly impact cellular physiology and response to treatment.
-
-
Experimental Conditions:
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in confluency at the time of treatment. Ensure a homogenous single-cell suspension before plating and allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[1]
-
Logarithmic Growth Phase: Always treat cells when they are in the logarithmic (exponential) growth phase.[2] Cells that are overgrown or have entered a stationary phase will respond differently.
-
Serum and Media Variability: Use the same batch of serum and media for all related experiments to minimize variability in growth factors and other components.
-
-
This compound Compound Handling and Preparation:
-
Stock Solution Stability: this compound stock solutions in DMSO should be stored at -80°C for long-term stability (up to 6 months) and -20°C for short-term use (up to 1 month).[3] Avoid repeated freeze-thaw cycles.
-
Solubility Issues: this compound is soluble in DMSO.[4] When preparing working solutions, ensure the compound is fully dissolved. If precipitation is observed, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media consistent across all wells, including vehicle controls, and as low as possible (typically <0.5%).
-
-
Assay-Specific Troubleshooting:
-
Reagent Quality: Check the expiration dates and proper storage of all assay reagents.
-
Pipetting Accuracy: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent reagent delivery.[1]
-
Q2: We see extensive cytoplasmic vacuolization in our this compound-treated cells, but the extent varies between experiments. Why is this happening and how can we quantify it?
A2: The prominent cellular phenotype induced by this compound is extensive cytoplasmic vacuolization, which results from the inhibition of lysosome fission.[3][5][6] Variability in this phenotype can be attributed to several factors:
-
This compound Concentration: The degree of vacuolization is concentration-dependent. Lower concentrations of this compound (e.g., 0.01–0.1 µM) can induce significant vacuolization within 4 hours.[3] Ensure precise and consistent final concentrations of this compound in your experiments.
-
Time Course of Treatment: Vacuolization is a dynamic process. At lower concentrations, it may be transient, appearing within hours and potentially diminishing after 72-96 hours as cells adapt.[7] It's crucial to perform a time-course experiment to identify the optimal time point for observing this phenotype in your specific cell line.
-
Cell Line-Specific Responses: Different cell lines may exhibit varying degrees of vacuolization in response to this compound. Standardize your observations on a single, well-characterized cell line first.
Quantifying Vacuolization:
Visual assessment of vacuolization can be subjective. To obtain quantitative data, consider the following:
-
Image-Based Analysis:
-
Acquire phase-contrast or brightfield images of treated and control cells at a consistent magnification.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the vacuolated area per cell or the percentage of vacuolated cells.
-
-
Lysosomal Staining:
-
Utilize lysosomal dyes like LysoTracker Red to stain the enlarged lysosomes (vacuoles).
-
Quantify the fluorescence intensity or the number and size of fluorescent puncta per cell using fluorescence microscopy and image analysis.
-
Q3: We are trying to assess autophagy flux using LC3-II as a marker, but the results with this compound are confusing. What should we look for?
A3: this compound, as a PIKFYVE inhibitor, disrupts the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes.[5] This leads to an accumulation of autophagosomes, which can be misinterpreted if not carefully analyzed.
-
Understanding LC3-II Accumulation: An increase in the lipidated form of LC3 (LC3-II) upon this compound treatment indicates a blockage in autophagic flux, not necessarily an induction of autophagy.[3][8]
-
Performing an Autophagy Flux Assay: To correctly interpret changes in LC3-II levels, you must perform an autophagy flux experiment. This involves comparing the levels of LC3-II in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) alongside your this compound treatment.
-
If this compound is blocking flux, you will see an accumulation of LC3-II. The addition of another lysosomal inhibitor will not cause a further significant increase in LC3-II levels in the this compound-treated cells.
-
-
Concentration-Dependent Effects: The accumulation of autophagosomal markers like LC3-II may require higher concentrations of this compound (e.g., 0.1–0.5 µM) compared to the induction of vacuolization.[3]
-
Western Blotting Best Practices:
-
Run appropriate controls, including untreated and vehicle-treated cells.
-
Use a loading control (e.g., β-actin, GAPDH) to normalize protein levels.
-
Quantify band intensities from multiple independent experiments.
-
Q4: We are observing different IC50 values for this compound in different cell lines. Is this expected?
A4: Yes, it is expected that different cell lines will exhibit varying sensitivity to this compound. Research has shown that the anti-proliferative efficacy of this compound can differ significantly between cell lines. For example, the IC50 for A375 cells is reported to be around 48 nM, while for U2OS cells it is approximately 200 nM. Non-cancerous cell lines like 293T and HFF are significantly less sensitive (IC50 >10 µM).[4]
This differential sensitivity has been linked to the expression levels of PIP5K1C, a phosphoinositide kinase.[7] Cells with lower levels of PIP5K1C are more dependent on the PIKFYVE pathway and are therefore more sensitive to this compound.[7]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Antiproliferation) | A375 | 48 nM | [4] |
| U2OS | 200 nM | [4] | |
| 293T | >10 µM | [4] | |
| HFF | >10 µM | [4] | |
| Binding Affinity (Kd) | PIKFYVE | 0.9 nM | [3] |
| PIP4K2C | 340 nM | [3] |
Detailed Experimental Protocols
Cell Viability Assay (e.g., using CCK-8/WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line to ensure the absorbance values are within the linear range of the plate reader.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using a suitable software package.
Western Blotting for LC3-II
-
Cell Lysis: After treatment with this compound (and lysosomal inhibitors for flux assays), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities for LC3-II and the loading control. Calculate the LC3-II/loading control ratio for each sample.
Visualizations
Caption: this compound inhibits PIKFYVE, leading to cellular effects.
Caption: A workflow for troubleshooting inconsistent this compound results.
Caption: Logical links between causes and inconsistent results.
References
- 1. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing WX8 Treatment for Autophagy Inhibition
Welcome to the technical support center for WX8, a selective PIKFYVE inhibitor used to modulate autophagy. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit autophagy?
This compound is a potent and selective small molecule inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal homeostasis.[1] PIKFYVE phosphorylates phosphatidylinositol-3-phosphate (PtdIns3P) to generate phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), a lipid essential for the fission of lysosomes and the fusion of autophagosomes with lysosomes (autolysosome formation).[1][2] By inhibiting PIKFYVE, this compound disrupts these processes, leading to the accumulation of enlarged, dysfunctional lysosomes and a blockage of the final stages of the autophagy pathway.[1][3][4] This results in the accumulation of autophagosomes that cannot be cleared.[1]
Q2: What is the optimal concentration of this compound to use for autophagy inhibition?
The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, published studies provide a starting point. For example, in U2OS osteosarcoma cells, vacuolation (an indicator of PIKFYVE inhibition) is observed at concentrations of 0.01–0.1 µM, while significant accumulation of the autophagosome marker LC3-II requires concentrations of 0.1–0.5 µM.[1] It is recommended to perform a dose-response experiment to determine the minimal concentration that elicits the desired level of autophagy inhibition in your specific cell line.
Q3: What is the recommended duration for this compound treatment?
The optimal treatment duration for this compound will vary depending on the experimental goals and the cell line being used. Time-course experiments are crucial for determining the ideal window for observing maximal autophagy inhibition.
Based on available data:
-
Short-term (4-8 hours): An increase in the autophagosome-associated protein LC3-II can be detected as early as 4 hours after treatment with PIKFYVE inhibitors.[5] This time frame is suitable for observing the initial block in autophagic flux.
-
Mid-term (12-24 hours): Significant accumulation of both LC3-II and the autophagy substrate p62/SQSTM1 is typically observed within this period.[3][6] One study noted that with this compound treatment, p62 accumulation was delayed by about 3 hours compared to LC3-II accumulation.[1] A 24-hour treatment is often used to assess the sustained effects of autophagy inhibition.[6]
-
Long-term (>24 hours): Prolonged inhibition of PIKFYVE can lead to cytotoxicity, particularly in cancer cells that are dependent on autophagy for survival.[2][3] If assessing the long-term consequences of autophagy inhibition, it is important to monitor cell viability alongside autophagy markers.
Q4: How can I confirm that this compound is effectively inhibiting autophagy in my experiment?
Multiple assays should be used to confirm autophagy inhibition. The most common methods include:
-
LC3-II Western Blotting: An increase in the lipidated form of LC3 (LC3-II) relative to a loading control is a hallmark of autophagosome accumulation. To distinguish between increased autophagosome formation and decreased degradation, it is essential to perform an autophagy flux assay.
-
Autophagy Flux Assay: This is a critical experiment to confirm that the accumulation of LC3-II is due to a block in degradation. This is typically done by treating cells with this compound in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. If this compound is blocking autophagosome clearance, then the addition of another lysosomal inhibitor will not lead to a further significant increase in LC3-II levels.[1]
-
p62/SQSTM1 Western Blotting: p62 is a protein that is selectively degraded by autophagy.[7] An accumulation of p62 is indicative of impaired autophagic clearance.
-
Tandem mRFP-GFP-LC3 Fluorescence Microscopy: This reporter system allows for the visualization of autophagic flux. Autophagosomes will appear as yellow puncta (both GFP and mRFP fluorescence), while autolysosomes will appear as red puncta (GFP is quenched in the acidic environment of the lysosome). An accumulation of yellow puncta and a decrease in red puncta upon this compound treatment indicates a block in autophagosome-lysosome fusion.[1]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| No significant increase in LC3-II after this compound treatment. | Suboptimal this compound concentration: The concentration may be too low for your cell line. | Perform a dose-response curve to determine the optimal concentration of this compound. Start with a range of 0.1 µM to 1 µM.[1] |
| Incorrect treatment duration: The time point of analysis may be too early or too late. | Conduct a time-course experiment, analyzing LC3-II levels at multiple time points (e.g., 4, 8, 16, and 24 hours). | |
| Low basal autophagy: The cell line may have a low basal level of autophagy, making it difficult to detect inhibition. | Induce autophagy with a known stimulus (e.g., starvation with EBSS, or treatment with an mTOR inhibitor like rapamycin) prior to or concurrently with this compound treatment to create a larger dynamic range. | |
| High cell death observed with this compound treatment. | This compound concentration is too high: Prolonged or high-concentration treatment can be cytotoxic. | Reduce the concentration of this compound and/or shorten the treatment duration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your autophagy assays. |
| Cell line is highly dependent on autophagy for survival: Some cancer cell lines are "autophagy-addicted" and are particularly sensitive to its inhibition.[1] | This may be an expected outcome. Consider using a lower concentration of this compound that still inhibits autophagy but has a lesser impact on viability if you need to study other cellular processes. | |
| Conflicting results between different autophagy assays. | Misinterpretation of LC3-II accumulation: An increase in LC3-II alone does not definitively mean autophagy is inhibited; it could also mean autophagy is induced. | Always perform an autophagy flux assay by co-treating with a lysosomal inhibitor like Bafilomycin A1. This will help to clarify whether the accumulation of LC3-II is due to a block in degradation.[8] |
| Issues with the tandem mRFP-GFP-LC3 assay: The GFP signal may not be fully quenched in autolysosomes, or there may be issues with plasmid expression. | Ensure proper fixation methods that preserve lysosomal acidity.[9] Use a stable cell line expressing the tandem reporter if possible to ensure consistent expression levels. | |
| Difficulty distinguishing between autophagy inhibition and general lysosomal dysfunction. | PIKFYVE inhibitors affect overall lysosomal homeostasis: this compound causes lysosomal enlargement and can impair the trafficking of molecules into lysosomes.[1] | In addition to autophagy markers, assess lysosomal function directly. This can be done by measuring lysosomal pH using a ratiometric dye[1][10] or by assessing the activity of lysosomal enzymes. |
Data Presentation
Table 1: Quantitative Data for PIKFYVE Inhibitors
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (Cell Proliferation) | Cell Line |
| This compound | PIKFYVE | ~1 nM[1] | Not specified | U2OS, A375 |
| YM201636 | PIKFYVE | Not specified | Not specified | Not specified |
| Apilimod | PIKFYVE | IC50 = ~14 nM (for PtdIns(3,5)P2 reduction)[9] | Not specified | B-cell non-Hodgkin lymphoma |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Protocol 1: LC3-II Western Blotting for Autophagy Inhibition
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound for the determined optimal duration. Include a vehicle control (e.g., DMSO).
-
For the autophagy flux experiment, include a condition where cells are treated with this compound and a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the this compound treatment. Also include a condition with the lysosomal inhibitor alone.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using image analysis software.
-
Normalize the LC3-II band intensity to the loading control.
-
Compare the normalized LC3-II levels across different treatment conditions.
-
Protocol 2: Tandem mRFP-GFP-LC3 Fluorescence Microscopy
-
Cell Seeding and Transfection/Transduction:
-
Seed cells on glass coverslips in a 24-well plate.
-
Transfect or transduce the cells with a vector expressing the mRFP-GFP-LC3 fusion protein. It is recommended to use a stable cell line for consistent expression.
-
-
This compound Treatment:
-
Once the cells have reached the desired confluency and are expressing the tandem reporter, treat them with this compound at the optimal concentration and for the desired duration. Include a vehicle control.
-
-
Cell Fixation and Mounting:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium with DAPI to stain the nuclei.
-
-
Image Acquisition:
-
Acquire images using a confocal microscope with appropriate laser lines and filters for GFP (green channel), mRFP (red channel), and DAPI (blue channel).
-
Capture multiple fields of view for each condition to ensure representative data.
-
-
Image Analysis:
-
Count the number of yellow (GFP+mRFP+) puncta (autophagosomes) and red (mRFP+GFP-) puncta (autolysosomes) per cell.
-
Calculate the ratio of yellow to red puncta to assess the autophagic flux. An increase in the number of yellow puncta and a decrease in red puncta with this compound treatment indicates a block in autophagosome maturation.
-
Mandatory Visualizations
Caption: Mechanism of this compound-mediated autophagy inhibition.
Caption: Experimental workflow for the autophagy flux assay.
Caption: Logical workflow for troubleshooting experiments.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective degradation of p62 by autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
- 9. Apilimod, a candidate anticancer therapeutic, arrests not only PtdIns(3,5)P2 but also PtdIns5P synthesis by PIKfyve and induces bafilomycin A1-reversible aberrant endomembrane dilation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of lysosomal pH [bio-protocol.org]
addressing WX8-induced cellular stress in experimental models
Technical Support Center: WX8-Induced Cellular Stress
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers studying cellular stress induced by the novel compound this compound.
Section 1: FAQs - Cell Viability & Cytotoxicity Assays
Question: My cell viability results (e.g., MTT, MTS assay) show high variability between replicates after this compound treatment. What are the common causes and solutions?
Answer: High variability in tetrazolium-based assays is a frequent issue.[1] The primary causes stem from experimental technique and the assay's mechanism, which relies on mitochondrial reductase activity.[2]
Troubleshooting Steps:
-
Pipetting and Seeding Consistency: Uneven cell seeding is a major source of variability.[3] Ensure your cell suspension is homogenous by gently mixing before seeding each well. Use calibrated pipettes and consistent technique.[4]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, altering media concentration and cell growth. Avoid using the outer wells for experimental conditions or ensure they are filled with sterile PBS or media to create a humidity barrier.
-
Compound Interference: this compound may directly interact with the assay reagents (MTT/MTS) or alter the cell's metabolic state in a way that doesn't correlate with viability, leading to skewed results.[2][5]
-
Incubation Times: Ensure incubation times for both drug treatment and the viability reagent are consistent across all plates and experiments.
Recommendation: Cross-validate your findings with a second, mechanistically different viability assay. For example, if you are using a metabolic assay (MTT), confirm results with a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release assay) that measures cell death directly.
Table 1: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages & this compound Considerations |
| MTT/MTS Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Inexpensive, easy to perform. | Indirectly measures viability; can be confounded by compounds affecting mitochondrial respiration or cellular redox state.[2][5] this compound might induce metabolic changes that are misinterpreted as cytotoxicity. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. | Directly measures cytotoxicity/cytolysis. | Less sensitive for early apoptosis; only detects late-stage cell death with membrane rupture. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, which correlate with the number of metabolically active cells. | High sensitivity, suitable for low cell numbers. | ATP levels can be affected by this compound-induced metabolic stress, independent of cell death. |
| Live/Dead Staining (e.g., Calcein-AM/PI) | Fluorescent dyes distinguish live cells (intact membranes, esterase activity) from dead cells (compromised membranes). | Provides single-cell resolution; can be quantified by microscopy or flow cytometry. | Requires specialized equipment (fluorescence microscope/flow cytometer). |
Section 2: FAQs - Characterizing the Stress Response
Question: I've observed this compound-induced cytotoxicity, but I'm unsure which cellular stress pathway is activated. Where do I start?
Answer: A logical first step is to screen for markers of the three major stress pathways: Oxidative Stress, Endoplasmic Reticulum (ER) Stress, and Apoptosis.
Logical Workflow for Identifying this compound-Induced Stress
Question: How can I reliably detect if this compound is causing oxidative stress?
Answer: Detecting reactive oxygen species (ROS) requires specific probes, but many are prone to artifacts.[6][7]
-
Initial Screening: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used probe, but it is not specific and can be auto-oxidized.[7] Use it as a general indicator.
-
Specific Detection: For mitochondrial superoxide, MitoSOX™ Red is a more targeted option.[7] Electron Spin Resonance (ESR) or spin trapping is a highly specific method for identifying distinct ROS types.[6][8]
Question: My Western blot for the ER stress marker CHOP shows no change after this compound treatment, but I still suspect ER stress. What should I check?
Answer: CHOP is a downstream marker of the unfolded protein response (UPR) and its induction can be transient or cell-type specific.[9] To confirm ER stress, you should assess multiple UPR branches.
-
PERK Pathway: Check for phosphorylation of eIF2α (an early event) and expression of its downstream target, ATF4.[9][10]
-
IRE1 Pathway: Analyze the splicing of XBP1 mRNA via RT-PCR.[11][12] This is a definitive indicator of IRE1 activation.
-
ATF6 Pathway: Look for the cleaved, active form of ATF6 (p50) by Western blot.[9]
Hypothesized this compound Signaling Pathway
Section 3: Key Experimental Protocols
Protocol 1: Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol outlines the detection of key apoptotic markers like cleaved caspases.[13][14][15]
-
Sample Preparation:
-
Treat cells with this compound at desired concentrations and time points. Include a positive control (e.g., staurosporine).
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per well onto a 12-15% polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C. It is critical to also probe for total caspase-3 on a separate blot or after stripping to normalize the cleaved signal.[13]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin, GAPDH) and to the total protein level.[13]
-
Table 2: Recommended Primary Antibodies for Stress Pathway Analysis
| Pathway | Primary Marker | Alternative/Upstream Markers | Recommended Host |
| Apoptosis | Cleaved Caspase-3[14] | Cleaved PARP, Cleaved Caspase-9, Phospho-Bcl-2 family members[13][14] | Rabbit |
| ER Stress | CHOP (GADD153)[12] | BiP (GRP78), Phospho-eIF2α, Spliced XBP1[10][16] | Mouse/Rabbit |
| Oxidative Stress | 4-HNE | HO-1, NQO1 | Rabbit |
Protocol 2: RT-PCR for XBP1 Splicing (ER Stress)
This method is a highly specific indicator of IRE1 branch activation in the UPR.[11]
-
Cell Treatment and RNA Isolation:
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.[11]
-
-
Polymerase Chain Reaction (PCR):
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer (Human): 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer (Human): 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Analysis:
-
Run the PCR products on a 2.5-3% agarose gel.
-
The unspliced product will appear as a larger band, while the spliced product (indicating ER stress) will be a smaller band (26 bp difference). Quantify band intensities to determine the ratio of spliced to unspliced XBP1.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. scispace.com [scispace.com]
- 6. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do I detect ER stress? | AAT Bioquest [aatbio.com]
- 11. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
WX8 In Vivo Delivery: Technical Support Center
Welcome to the technical support center for the in vivo application of WX8, a potent and selective PIKFYVE inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when using this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase), a lipid kinase crucial for the regulation of endosomal and lysosomal trafficking. By inhibiting PIKFYVE, this compound disrupts lysosome homeostasis, leading to impaired autophagy and ultimately inducing cell death in cancer cells that are highly dependent on this process for survival.[1][2] Specifically, this compound has been shown to inhibit lysosome fission without affecting homotypic lysosome fusion.[2]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A2: A commonly used formulation for the in vivo administration of this compound involves a mixture of solvents to ensure its solubility and stability. One recommended vehicle consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
For animals with compromised immune systems or other sensitivities, a lower concentration of DMSO may be advisable.
Q3: What are the common administration routes for this compound in mice?
A3: The most documented route of administration for this compound in mice is intraperitoneal (IP) injection.[3] Oral gavage (PO) is another potential route, though specific efficacy and pharmacokinetic data for this compound administered orally are less reported in the literature. The choice of administration route will depend on the experimental goals, the target tissue, and the required dosing regimen.
Q4: What is a typical dosage for this compound in a mouse xenograft model?
A4: In a xenograft model using A375 melanoma cells, daily intraperitoneal injections of 20 mg/kg or 40 mg/kg of this compound have been shown to inhibit tumor formation.[3] The optimal dosage may vary depending on the cancer cell line, the tumor model, and the specific research question. It is always recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific model.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is a selective inhibitor of PIKFYVE, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is important to include appropriate controls in your experiments to assess any potential off-target effects. These can include using a vehicle control, comparing this compound to other PIKFYVE inhibitors, and performing molecular analyses to confirm the on-target effects.
Troubleshooting Guide
Problem 1: Poor solubility or precipitation of this compound in the formulation.
| Possible Cause | Suggested Solution |
| Improper mixing of solvents. | Add the solvents in the recommended order (e.g., dissolve this compound in DMSO first, then add PEG300, Tween-80, and finally saline). Vortex thoroughly between each addition. |
| Incorrect solvent ratios. | Double-check the percentages of each solvent in the formulation. |
| Low temperature of the solution. | Gently warm the solution to aid in dissolution. Do not overheat, as this may degrade the compound. |
| High concentration of this compound. | If precipitation occurs at the desired concentration, you may need to adjust the formulation or consider a different delivery vehicle. |
Problem 2: Lack of efficacy in the in vivo model.
| Possible Cause | Suggested Solution |
| Insufficient dosage. | Perform a dose-escalation study to determine the optimal dose for your specific model. |
| Inadequate bioavailability with the chosen administration route. | If using oral gavage, consider that the bioavailability may be lower than with intraperitoneal injection. You may need to increase the dose or switch to IP injection. |
| Rapid metabolism or clearance of this compound. | Investigate the pharmacokinetic properties of this compound in your animal model to understand its half-life and clearance rate. This may necessitate more frequent dosing. |
| The cancer cell line is not dependent on autophagy. | Confirm the autophagy-dependency of your chosen cell line in vitro before initiating in vivo studies. |
| Improper storage or handling of this compound. | Store this compound as recommended by the supplier (typically at -20°C or -80°C) and protect it from light and moisture. |
Problem 3: Observed toxicity or adverse effects in the animals.
| Possible Cause | Suggested Solution |
| High dosage of this compound. | Reduce the dosage and perform a toxicity study to determine the maximum tolerated dose (MTD). |
| Toxicity of the delivery vehicle. | Administer the vehicle alone as a control group to assess its potential toxicity. If the vehicle is toxic, consider alternative formulations. |
| Off-target effects of this compound. | Analyze key organs for signs of toxicity (e.g., liver, kidney) and consider using a more specific PIKFYVE inhibitor if available. |
| Stress from the administration procedure. | Ensure that personnel are well-trained in the chosen administration technique to minimize stress to the animals. For oral gavage, using a palatable coating on the gavage needle may reduce stress.[4][5] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | ~0.1 |
| SW480 | Colorectal Carcinoma | Not explicitly reported for this compound, but sensitive to PIKFYVE inhibition. |
Note: IC50 values can vary between studies and experimental conditions.
Table 2: In Vivo Efficacy of this compound in an A375 Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal | - |
| This compound | 20 mg/kg/day | Intraperitoneal | Significant inhibition |
| This compound | 40 mg/kg/day | Intraperitoneal | Significant inhibition |
Data adapted from a study on PIKFYVE inhibitors in melanoma.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile, light-protected tube, dissolve the this compound powder in the calculated volume of DMSO. Vortex until fully dissolved.
-
Add the calculated volume of PEG300 to the DMSO/WX8 solution. Vortex thoroughly.
-
Add the calculated volume of Tween-80 to the solution. Vortex thoroughly.
-
Finally, add the calculated volume of sterile saline to reach the final desired concentration. Vortex until the solution is clear and homogenous.
-
Protect the final formulation from light and use it immediately or store it appropriately for short periods as determined by stability studies.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound formulation
-
Mouse restraint device
-
27-30 gauge needles and sterile syringes
-
70% ethanol for disinfection
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and monitor the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and observe for any post-injection complications.
Protocol 3: SW480 Colorectal Cancer Xenograft Model with this compound Treatment
Materials:
-
SW480 human colorectal adenocarcinoma cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Matrigel
-
Immunocompromised mice (e.g., athymic nude mice)
-
This compound formulation
-
Calipers for tumor measurement
Procedure:
-
Culture SW480 cells according to standard protocols.
-
Harvest the cells and resuspend them in a 1:1 mixture of culture medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: this compound inhibits PIKFYVE, leading to disruption of lysosome fission and autophagy, ultimately causing cancer cell death.
Caption: Workflow for a typical xenograft study to evaluate the in vivo efficacy of this compound.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of WX8 on PIKFYVE: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of PIKFYVE inhibitors, rigorous validation of on-target effects is paramount. This guide provides a comparative analysis of WX8, a potent PIKFYVE inhibitor, with other known inhibitors, offering experimental data and detailed protocols to aid in the design and interpretation of validation studies.
Introduction to PIKFYVE and its Inhibition
PIKFYVE is a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal homeostasis by phosphorylating phosphatidylinositol-3-phosphate (PI(3)P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[1] Inhibition of PIKFYVE disrupts these processes, leading to the accumulation of enlarged endosomes and lysosomes, a hallmark cellular phenotype.[1] This disruption of cellular homeostasis has therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[1][2]
This compound is an ATP-competitive inhibitor of PIKFYVE, demonstrating high potency and selectivity.[3][4] This guide will compare this compound with other well-characterized PIKFYVE inhibitors, namely Apilimod and YM201636, to provide a framework for validating its on-target effects.
Comparative Analysis of PIKFYVE Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives, highlighting their potency and selectivity for PIKFYVE.
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Off-Target(s) | Reference(s) |
| This compound | PIKFYVE | 0.9 | - | PIP4K2C (Kd = 340 nM), MTOR (Kd > 7200 nM) | [3][5] |
| Apilimod | PIKFYVE | - | 14 | VAC14 | [6][7][8] |
| YM201636 | PIKFYVE | - | 33 | p110α (IC50 = 3.3 µM), Class IA PI 3-kinase | [9][10][11][12][13] |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a combination of in vitro biochemical assays and cell-based functional assays is recommended.
PIKFYVE Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PIKFYVE.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing purified recombinant full-length human 6His-PIKFYVE, a fluorescently labeled PI(3)P substrate, and ATP in a suitable assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic conversion of PI(3)P to PI(3,5)P2.
-
Detection: Measure the amount of fluorescently labeled PI(3,5)P2 produced using a microfluidic chip-based system or other suitable detection method.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PIKFYVE activity by 50%.
A detailed protocol for a similar PIKFYVE kinase assay using ADP-Glo™ technology is also available.[1][14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of soluble PIKFYVE in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of PIKFYVE in the presence of this compound compared to the vehicle control indicates direct binding of the inhibitor to its target.
Vacuolization Assay
A hallmark of PIKFYVE inhibition is the formation of large cytoplasmic vacuoles. This cellular phenotype can be used as a robust readout for on-target activity.
Protocol:
-
Cell Culture: Plate cells (e.g., U2OS, HeLa) and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a dose-response of this compound or other PIKFYVE inhibitors for a specified time (e.g., 24 hours).
-
Imaging: Visualize the cells using phase-contrast microscopy or by staining with a lysosomal marker such as LAMP1.
-
Quantification: Quantify the extent of vacuolization by measuring the area of vacuoles per cell or by scoring the percentage of vacuolated cells.
-
Data Analysis: Determine the EC50 value for vacuole induction. A correlation between the inhibitor's enzymatic potency and its ability to induce vacuoles provides strong evidence for on-target activity.
Visualizing the PIKFYVE Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PIKFYVE signaling pathway and a typical experimental workflow for validating this compound's on-target effects.
Caption: The PIKFYVE signaling pathway, illustrating the conversion of PI(3)P to PI(3,5)P2 by PIKFYVE and its inhibition by this compound.
Caption: A typical experimental workflow for validating the on-target effects of this compound on PIKFYVE.
Conclusion
Validating the on-target effects of this compound on PIKFYVE requires a multi-faceted approach that combines direct enzymatic and binding assays with cell-based functional readouts. By comparing the potency of this compound in these orthogonal assays and benchmarking it against other known PIKFYVE inhibitors, researchers can confidently establish its mechanism of action and advance its development as a potential therapeutic agent. The detailed protocols and comparative data presented in this guide provide a solid foundation for these critical validation studies.
References
- 1. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. YM-201636 (YM201636) | PIKfyve inhibitor | Probechem Biochemicals [probechem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
WX8: A Comparative Efficacy Analysis Against Other PIKFYVE Inhibitors
A detailed guide for researchers and drug development professionals on the performance of WX8 relative to other inhibitors of PIKFYVE, supported by experimental data and methodologies.
The lipid kinase PIKFYVE has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] Its inhibition disrupts critical cellular processes such as endosomal trafficking, lysosome homeostasis, and autophagy.[2][3] This guide provides a comprehensive comparison of the efficacy of this compound, a potent PIKFYVE inhibitor, with other known inhibitors such as apilimod and YM201636.
Comparative Efficacy of PIKFYVE Inhibitors
The following table summarizes the in vitro efficacy of this compound and other PIKFYVE inhibitors against various cell lines. The data highlights the potent activity of this compound in autophagy-dependent cancer cells.
| Inhibitor | Cell Line | Assay | IC50/EC50/Kd | Reference |
| This compound | - | Kinase Assay (PIKFYVE) | Kd: 0.9 nM | [4] |
| - | Kinase Assay (PIP4K2C) | Kd: 340 nM | [4] | |
| A375 (Melanoma) | Cell Viability | More lethal than hydroxychloroquine | [5] | |
| U2OS (Osteosarcoma) | Cell Proliferation | 21x more effective than HCQ/CQ | [5] | |
| VeroE6 | SARS-CoV-2 Inhibition | IC50: 10.05 nM | [6] | |
| A549/hACE2 | SARS-CoV-2 Inhibition | IC50: 3.23 nM | [6] | |
| Apilimod | - | Kinase Assay | Highly selective for PIKFYVE | [4] |
| VeroE6 | SARS-CoV-2 Inhibition | IC50: 10.05 nM | [6] | |
| A549/hACE2 | SARS-CoV-2 Inhibition | IC50: 3.23 nM | [6] | |
| YM201636 | - | Kinase Assay (PIKFYVE) | IC50: 33 nM | [4] |
| - | Kinase Assay (p110α) | IC50: 3.3 µM | [4] | |
| Vacuolin-1 | - | - | Potent and selective PIKFYVE inhibitor | [4] |
Signaling Pathways and Mechanism of Action
PIKFYVE is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[1][7] It can also produce phosphatidylinositol 5-phosphate (PI(5)P).[7] These phosphoinositides are critical for the regulation of endosomal and lysosomal function. PIKFYVE operates within a complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[7]
Inhibition of PIKFYVE leads to a depletion of PI(3,5)P2 and PI(5)P, resulting in a range of cellular effects, most notably the enlargement of endosomes and lysosomes due to impaired membrane fission.[3][8] This disruption of lysosomal homeostasis interferes with autophagy, a cellular recycling process that is often exploited by cancer cells for survival.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
Objective: To determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of PIKFYVE inhibitors on cell survival and growth.
Protocol:
-
Cell Seeding: Plate cells (e.g., U2OS, A375) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PIKFYVE inhibitor (e.g., this compound, apilimod) or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability/Proliferation Measurement:
-
For Proliferation: At the end of the treatment period, fix and stain the cells with a fluorescent DNA dye (e.g., Hoechst). Image the plates using a high-content imager and quantify the number of nuclei per well.
-
For Viability: Use a commercial ATP-based assay (e.g., CellTiter-Glo®) to measure the metabolic activity of the cells, which correlates with the number of viable cells.
-
-
Data Analysis: Normalize the results to the vehicle-treated control. Plot the percentage of cell viability or proliferation against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 or IC50 value.
Lysosomal pH Measurement
Objective: To assess the effect of PIKFYVE inhibitors on the acidity of lysosomes.
Protocol:
-
Probe Loading: Incubate cells (e.g., U2OS, RAW 264.7) with a pH-sensitive fluorescent probe that accumulates in lysosomes, such as Oregon Green 488 dextran.[5]
-
Inhibitor Treatment: After probe loading, treat the cells with the PIKFYVE inhibitor (e.g., this compound, apilimod) or vehicle control for the desired time.[5]
-
Ratiometric Imaging: Acquire fluorescence images of the cells at two different excitation wavelengths using a confocal microscope.
-
pH Calibration: Generate a calibration curve by equilibrating probe-loaded cells in buffers of known pH containing ionophores (e.g., nigericin and monensin).
-
Data Analysis: Calculate the ratio of fluorescence intensities at the two excitation wavelengths for individual lysosomes. Use the calibration curve to convert these ratios into pH values.
In Vivo Efficacy Studies (Murine Model of COVID-19)
Objective: To evaluate the in vivo efficacy of PIKFYVE inhibitors against SARS-CoV-2 infection.
Protocol:
-
Animal Model: Use a suitable animal model, such as Balb/c mice.[9]
-
Infection: Challenge the mice intranasally with a specific strain and titer of SARS-CoV-2.[9][10]
-
Treatment Regimen:
-
Monitoring: Monitor the mice daily for weight loss and signs of disease.[9][10]
-
Endpoint Analysis: At specific time points post-infection (e.g., 2 and 4 days), euthanize a subset of mice and collect lung tissue to determine viral titers via plaque assay or RT-qPCR.[9][10] For survival studies, monitor the animals until a pre-determined endpoint.
It is important to note that while PIKFYVE inhibitors like this compound and apilimod showed potent antiviral activity in vitro, they exacerbated the disease in a murine model of COVID-19.[9][10]
Conclusion
This compound is a highly potent inhibitor of PIKFYVE with significant efficacy against autophagy-dependent cancer cells, outperforming conventional lysosomotropic agents. Its high specificity for PIKFYVE over other kinases like PIP4K2C makes it a valuable tool for studying PIKFYVE biology and a promising candidate for further therapeutic development. While in vitro studies have demonstrated its broad potential, further in vivo studies are necessary to fully elucidate its therapeutic window and potential toxicities in different disease contexts. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and interpret studies involving this compound and other PIKFYVE inhibitors.
References
- 1. PIKfyve therapeutic opportunities - Echelon Biosciences [echelon-inc.com]
- 2. What are PIKFYVE inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. PIKfyve-specific inhibitors restrict replication of multiple coronaviruses in vitro but not in a murine model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
WX8 vs. YM201636: A Comparative Analysis of PIKFYVE Inhibitors in Autophagy
In the landscape of autophagy modulation, the inhibition of PIKFYVE kinase has emerged as a critical checkpoint for therapeutic intervention, particularly in oncology. Among the chemical probes used to dissect this pathway, WX8 and YM201636 have become prominent tools. Both compounds target PIKFYVE, a lipid kinase essential for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), thereby disrupting lysosomal homeostasis and autophagic flux. This guide provides a comparative analysis of this compound and YM201636, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, supporting experimental data, and relevant protocols.
Mechanism of Action and Cellular Effects
Both this compound and YM201636 exert their effects by inhibiting PIKFYVE, which leads to a disruption of late endosome/lysosome trafficking and function. However, their specificities and downstream consequences show notable differences.
This compound is a potent and highly selective ATP-competitive inhibitor of PIKFYVE.[1] It belongs to a family of compounds that disrupt lysosome homeostasis by inhibiting lysosome fission, leading to the formation of enlarged lysosomes.[2][3][4][5] A key effect of this compound is the blockage of the fusion between autophagosomes and lysosomes, which results in the accumulation of autophagosomes.[2][6] This disruption of the terminal phase of autophagy has proven to be particularly lethal to cancer cells described as "autophagy-addicted".[2][3][4][5] this compound has a secondary target, PIP4K2C, and the dual inhibition of both PIKFYVE and PIP4K2C has been linked to the induction of cell death in sensitive cancer cell lines.[6]
YM201636 is also a potent and selective inhibitor of PIKFYVE.[7][8] Its inhibition of PIKFYVE activity leads to the dysregulation of autophagy, characterized by an increase in the autophagosomal marker protein LC3-II.[9][10] This accumulation suggests a blockage in the autophagic flux.[9][10] Treatment with YM201636 has been shown to induce vacuolation of endolysosomal membranes and lead to apoptosis-independent cell death in neuronal cells.[9][10] While highly selective for PIKFYVE at lower concentrations, YM201636 can also inhibit p110α at higher concentrations.[7][8] Some studies have reported that YM201636 can induce autophagy, which in some contexts, contributes to its anti-cancer effects.[11][12][13]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and YM201636 based on available literature.
| Parameter | This compound | YM201636 | Reference |
| Primary Target | PIKFYVE | PIKFYVE | [2][7] |
| Secondary Target(s) | PIP4K2C | p110α (at higher concentrations) | [1][6][7] |
| Binding Affinity (Kd for PIKFYVE) | 0.9 nM | Not explicitly stated | [1] |
| IC50 for PIKFYVE | Not explicitly stated | 33 nM | [7][8] |
| Cellular Effects | Inhibits lysosome fission, blocks autophagosome-lysosome fusion, induces vacuolation. | Induces vacuolation, dysregulates autophagy, leads to apoptosis-independent cell death. | [2][9][10] |
Signaling Pathway and Experimental Workflow
To visualize the impact of these inhibitors on the autophagy pathway and a typical experimental approach for their comparison, the following diagrams are provided.
Caption: PIKFYVE is central to producing PtdIns(3,5)P2, which regulates lysosome function essential for autophagy.
Caption: A general workflow for comparing the effects of this compound and YM201636 on autophagy in a selected cell line.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key experiments cited in the analysis of this compound and YM201636.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound and YM201636.
Protocol:
-
Seed cells (e.g., A375 melanoma cells) in 96-well plates at a density of 2,500 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and YM201636 in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitors. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as the MTT assay or a commercial kit like CellTiter-Glo® Luminescent Cell Viability Assay.
-
For MTT, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization solution and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Western Blot for Autophagy Markers
Objective: To measure the levels of autophagy-related proteins, such as LC3-II and p62/SQSTM1.
Protocol:
-
Seed cells in 6-well plates and treat with this compound, YM201636, or vehicle control for a specified time (e.g., 24 hours). For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 can be added for the last few hours of treatment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the protein levels relative to the loading control.
Fluorescence Microscopy for LC3 Puncta
Objective: To visualize the formation of autophagosomes.
Protocol:
-
Seed cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3) on glass coverslips in 24-well plates.
-
Treat the cells with this compound, YM201636, or vehicle control for the desired duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number and size of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of PIKfyve by YM-201636 dysregulates autophagy and leads to apoptosis-independent neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of PIKfyve by YM-201636 Dysregulates Autophagy and Leads to Apoptosis-Independent Neuronal Cell Death | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Inhibition of PIKfyve using YM201636 suppresses the growth of liver cancer via the induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of WX8 and Apilimod in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of PIKFYVE kinase has emerged as a promising strategy, particularly for malignancies dependent on autophagy for their survival. Among the inhibitors targeting this lipid kinase, WX8 and apilimod have garnered significant attention. Both compounds disrupt lysosomal homeostasis, a critical cellular process, thereby inducing cytotoxicity in cancer cells. This guide provides a detailed head-to-head comparison of this compound and apilimod, summarizing their performance based on available experimental data.
At a Glance: Key Performance Indicators
| Feature | This compound | Apilimod |
| Primary Target | PIKFYVE Kinase | PIKFYVE Kinase |
| Secondary Target | PIP4K2C (at higher concentrations) | Highly selective for PIKFYVE |
| Mechanism of Action | Inhibition of PIKFYVE, leading to disruption of lysosome homeostasis and autophagy. | Inhibition of PIKFYVE, leading to disruption of lysosome homeostasis and autophagy. |
| Potency | Nanomolar range | Nanomolar range |
| Reported IC50 (Cell Proliferation/Viability) | 0.05 µM (A375 melanoma, ATP loss) | < 0.2 µM (in ~73% of B-NHL cell lines)[1] |
| Key Cellular Effects | Induces cytoplasmic vacuolization, inhibits lysosome fission, blocks autophagosome-lysosome fusion. | Induces cytoplasmic vacuolization, impairs autophagic cargo clearance, and blocks cathepsin maturation.[1] |
| Effect on Lysosomal pH | Does not cause deacidification.[2] | Does not cause deacidification.[2] |
| Clinical Development | Preclinical | Has undergone clinical trials for B-cell non-Hodgkin lymphoma.[1] |
In-Depth Analysis: Mechanism of Action and Cellular Effects
Both this compound and apilimod exert their anticancer effects by targeting PIKFYVE, a lipid kinase crucial for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This lipid plays a vital role in regulating endosomal and lysosomal trafficking. Inhibition of PIKFYVE leads to a depletion of PtdIns(3,5)P2, which in turn disrupts lysosomal function and the autophagy pathway. Cancer cells, particularly those that are "autophagy-addicted" for their high metabolic demands, are exquisitely sensitive to this disruption.
A key similarity in their mechanism is that neither this compound nor apilimod causes the deacidification of lysosomes, a feature that distinguishes them from lysosomotropic agents like chloroquine[2]. However, a notable difference lies in their target specificity. While apilimod is reported to be highly selective for PIKFYVE, this compound has been shown to inhibit a secondary target, PIP4K2C, at higher concentrations. This dual inhibition by this compound may contribute to its potent cytotoxicity in some cancer cell lines[3].
Studies have shown that a mutation in the PIKFYVE kinase domain can confer resistance to both this compound and apilimod, confirming their on-target activity[3]. Furthermore, both compounds have been observed to induce the expression of Interleukin-24 (IL-24) in melanoma cells, suggesting a potential role in modulating the tumor microenvironment[1].
Experimental Data: A Comparative Overview
Table 1: Comparative Cytotoxicity of this compound and Apilimod in Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | A375 (Melanoma) | ATP loss | 0.05 µM | [3] |
| Seven cancer cell lines (median) | ATP loss | 0.34 µM | [3] | |
| Twelve cancer cell lines (median) | Cell proliferation | 0.23 µM | [3] | |
| Apilimod | B-cell non-Hodgkin lymphoma (B-NHL) cell lines (~73% of 48 lines) | Antiproliferative | < 0.2 µM | [1] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Signaling Pathway of PIKFYVE Inhibition
Caption: PIKFYVE inhibition by this compound and apilimod disrupts lysosomal homeostasis and autophagy.
General Experimental Workflow for Inhibitor Comparison
References
- 1. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
WX8 Kinase Inhibitor: A Comparative Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase inhibitor WX8, focusing on its specificity as confirmed by kinase profiling. We present a comparative overview of its performance against other relevant compounds, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and highly selective, ATP-competitive inhibitor of Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing (PIKFYVE). Its primary mechanism of action involves the disruption of lysosomal homeostasis, making it a valuable tool for research in autophagy-dependent cancers. Kinase profiling has confirmed that PIKFYVE is the principal high-affinity target of this compound. This guide offers a detailed examination of its selectivity, a comparison with other inhibitors, and the methodologies used to characterize its activity.
Kinase Specificity of this compound
A broad kinase screen is essential to determine the selectivity of any new inhibitor. This compound has been profiled against a panel of 468 human kinases at a concentration of 10 µM, which identified PIKFYVE as its primary target[1]. Subsequent binding affinity studies confirmed that within the this compound family of inhibitors, PIKFYVE is the only high-affinity target[1].
While PIKFYVE is the primary target, this compound also exhibits inhibitory activity against Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C), albeit with significantly lower affinity. This dual inhibition of PIKFYVE and PIP4K2C is crucial for its selective cytotoxic effects in cancer cells that are deficient in PIP5K1C[2].
Table 1: Quantitative Kinase Inhibition Data for this compound
| Target Kinase | Dissociation Constant (Kd) | IC50 | Notes |
| PIKFYVE | 0.9 nM[1] | - | High-affinity primary target. |
| PIP4K2C | 340 nM[1] | - | Secondary target, significantly lower affinity. |
Comparative Performance of this compound
This compound has demonstrated superior potency in cellular assays compared to other lysosomal inhibitors and another known PIKFYVE inhibitor, YM201636.
Table 2: Comparison of this compound with Alternative Inhibitors in A375 Melanoma Cells
| Compound | Target(s) | IC50 (Antiproliferation) | Mechanism of Action |
| This compound | PIKFYVE, PIP4K2C | 48 nM | Inhibition of lysosome fission and autophagosome-lysosome fusion. |
| YM201636 | PIKFYVE | 119 nM | Inhibition of PIKFYVE. |
| Hydroxychloroquine | Lysosomal function | 1.9 µM | Lysosomotropic agent, raises lysosomal pH. |
| Chloroquine | Lysosomal function | 1.7 µM | Lysosomotropic agent, raises lysosomal pH. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PIKFYVE signaling pathway and a general workflow for assessing kinase inhibitor specificity.
Experimental Protocols
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the in vitro inhibitory activity of this compound against PIKFYVE kinase.
Materials:
-
Recombinant human PIKFYVE enzyme
-
PI(3)P:PS substrate
-
This compound compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the PIKFYVE enzyme and the PI(3)P:PS substrate to each well.
-
Initiate the kinase reaction by adding a solution of ATP (final concentration typically at or near the Km for ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.[3][4][5][6]
Cellular Lysosome Function Assay (Lysotracker Staining)
This protocol assesses the effect of this compound on lysosomal morphology and function in living cells.
Materials:
-
Human cancer cell line (e.g., U2OS or A375)
-
Complete cell culture medium
-
This compound compound
-
LysoTracker™ Red DND-99 (or other suitable lysosomal stain)
-
Hoechst 33342 (for nuclear staining)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixation, optional)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 4 hours).
-
During the last 30-60 minutes of the treatment, add LysoTracker™ Red to the culture medium at the manufacturer's recommended concentration to stain acidic compartments (lysosomes).
-
(Optional) Add Hoechst 33342 to the medium for the last 10-15 minutes to stain the nuclei.
-
Wash the cells twice with pre-warmed PBS.
-
(Optional) Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope, capturing images in the appropriate channels for the lysosomal and nuclear stains.
-
Analyze the images to assess changes in lysosome size, number, and morphology in this compound-treated cells compared to control cells.[7][8][9][10]
Conclusion
The available data strongly support the high specificity of this compound for its primary target, PIKFYVE kinase. Its superior potency compared to other lysosomal modulators and PIKFYVE inhibitors makes it a valuable research tool for investigating the roles of PIKFYVE in cellular processes, particularly in the context of autophagy and cancer. The provided protocols offer a starting point for researchers to independently verify and further explore the activity of this compound.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. kinaselogistics.com [kinaselogistics.com]
- 7. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of WX8 and Chloroquine on Lysosomal Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of WX8, a selective PIKFYVE inhibitor, and chloroquine, a well-established lysosomotropic agent, on lysosomal function. The information presented is curated from experimental data to assist researchers in selecting the appropriate tool compound for their studies of lysosomal biology and autophagy.
Executive Summary
This compound and chloroquine both disrupt lysosomal function and inhibit autophagy, but through distinct mechanisms. This compound, a potent and specific inhibitor of the lipid kinase PIKFYVE, primarily impairs lysosome fission, trafficking, and autophagosome-lysosome fusion without altering lysosomal pH. In contrast, chloroquine, a weak base, accumulates in lysosomes, leading to an increase in lysosomal pH, which in turn inhibits the activity of acid-dependent hydrolases and blocks the fusion of autophagosomes with lysosomes. For certain cancer cell lines, this compound demonstrates significantly higher anti-proliferative potency compared to chloroquine.
Comparative Data
The following tables summarize the key differences in the mechanisms and effects of this compound and chloroquine on lysosomal function based on available experimental data.
| Feature | This compound | Chloroquine |
| Primary Target | PIKFYVE (Phosphoinositide Kinase, FYVE-Type Zinc Finger Containing) | Accumulates in lysosomes |
| Mechanism of Action | Inhibition of PIKFYVE, leading to depletion of PtdIns(3,5)P2 | Weak base accumulation raises lysosomal pH |
| Effect on Lysosomal pH | No significant change[1] | Increases lysosomal pH |
| Effect on Autophagosome-Lysosome Fusion | Inhibition[1] | Inhibition[2][3] |
| Effect on Lysosome Fission | Inhibition, leading to lysosome enlargement[1] | Does not directly inhibit fission, but can cause lysosomal swelling[4] |
| Effect on Lysosomal Trafficking | Disruption[1] | Can impair receptor recycling and trafficking[5] |
Table 1: Mechanistic Comparison of this compound and Chloroquine.
| Cell Line | Compound | IC50 (Anti-proliferative Activity) | Reference |
| A375 Melanoma | This compound | 48 nM | [1] |
| A375 Melanoma | Chloroquine | 1.7 µM | [1] |
| A375 Melanoma | Hydroxychloroquine | 1.9 µM | [1] |
Table 2: Comparative Anti-proliferative Activity of this compound and Chloroquine in A375 Melanoma Cells.
Signaling Pathways and Mechanisms of Action
This compound and the PIKFYVE Signaling Pathway
This compound exerts its effects by inhibiting PIKFYVE, a crucial enzyme in the phosphoinositide signaling pathway. PIKFYVE phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). PtdIns(3,5)P2 is a key lipid messenger that regulates various aspects of lysosomal function, including fission, trafficking, and the fusion of lysosomes with other organelles like autophagosomes. By inhibiting PIKFYVE, this compound depletes the cellular pool of PtdIns(3,5)P2, leading to the observed defects in lysosomal dynamics and autophagy.
Caption: this compound inhibits PIKFYVE, disrupting lysosomal function.
Chloroquine's Mechanism of Action
Chloroquine is a weak base that can freely diffuse across cellular membranes in its uncharged state. Upon entering the acidic environment of the lysosome, it becomes protonated and trapped, leading to its accumulation. This sequestration of protons raises the lysosomal pH, which has two major consequences: 1) inhibition of the activity of pH-sensitive lysosomal hydrolases, and 2) impairment of the fusion of autophagosomes with lysosomes, leading to a blockage of autophagic flux.
Caption: Chloroquine's mechanism of lysosomal disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound and chloroquine on lysosomal function.
Lysosomal pH Measurement using LysoTracker Staining
Objective: To qualitatively and quantitatively assess changes in lysosomal acidity.
Methodology:
-
Cell Culture: Plate cells of interest in a 96-well, clear-bottom plate and culture overnight.
-
Compound Treatment: Treat cells with desired concentrations of this compound, chloroquine, or vehicle control for the specified duration.
-
LysoTracker Staining: Add LysoTracker Red DND-99 (typically 50-100 nM final concentration) to the cell culture medium and incubate for 30-60 minutes at 37°C.[6][7]
-
Nuclear Staining (Optional): For cell segmentation and counting, cells can be co-stained with a nuclear dye such as Hoechst 33342.
-
Image Acquisition: Acquire fluorescent images using a high-content imaging system or a fluorescence microscope with appropriate filter sets for the chosen dyes.
-
Image Analysis: Quantify the fluorescence intensity of LysoTracker per cell or the number and size of LysoTracker-positive puncta using image analysis software. A decrease in LysoTracker fluorescence intensity is indicative of an increase in lysosomal pH.
Caption: Workflow for Lysosomal pH measurement.
Autophagic Flux Assay using Tandem Fluorescent-Tagged LC3 (tf-LC3)
Objective: To monitor the progression of autophagy from autophagosome formation to autolysosome formation.
Methodology:
-
Cell Transduction/Transfection: Establish a stable cell line expressing a tandem fluorescent-tagged LC3B (e.g., mRFP-GFP-LC3). The GFP signal is quenched in the acidic environment of the autolysosome, while the RFP signal remains stable.[8][9][10]
-
Compound Treatment: Treat cells with this compound, chloroquine, or vehicle control for the desired time.
-
Image Acquisition: Acquire images in both the green (GFP) and red (RFP) channels using a confocal or high-resolution fluorescence microscope.
-
Image Analysis:
-
Autophagosomes: Yellow puncta (co-localization of GFP and RFP) represent autophagosomes (neutral pH).
-
Autolysosomes: Red-only puncta represent autolysosomes (acidic pH where GFP is quenched).
-
Quantify the number of yellow and red puncta per cell. An accumulation of yellow puncta with a concurrent decrease in red puncta indicates a blockage in autophagosome-lysosome fusion.
-
Caption: Tandem fluorescent LC3 assay workflow.
Western Blot Analysis of Autophagy Markers
Objective: To quantify the levels of key autophagy-related proteins, LC3-II and p62/SQSTM1.
Methodology:
-
Cell Lysis: After treatment with this compound, chloroquine, or vehicle, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1, along with a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. An accumulation of both LC3-II and p62 is indicative of inhibited autophagic flux.[11][12][13]
Caption: Western blot analysis workflow.
Conclusion
Both this compound and chloroquine are valuable tools for studying lysosomal function and autophagy, but their distinct mechanisms of action necessitate careful consideration when interpreting experimental results. This compound offers a more specific approach to interrogating the role of the PIKFYVE pathway in lysosomal dynamics, while chloroquine provides a broader means of inhibiting lysosomal function through pH modulation. The choice between these compounds will depend on the specific research question and the desired experimental outcome. This guide provides the foundational information and experimental frameworks to aid researchers in making an informed decision for their studies.
References
- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chloroquine inhibits lysosomal enzyme pinocytosis and enhances lysosomal enzyme secretion by impairing receptor recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. LysoTracker | AAT Bioquest [aatbio.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Sorting cells for basal and induced autophagic flux by quantitative ratiometric flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteolysis.jp [proteolysis.jp]
- 11. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of WX8 Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of WX8, a selective phosphoinositide kinase (PIKfyve) inhibitor, and its alternatives. We delve into the mechanism of action of this compound, supported by experimental data from rescue experiments, and offer detailed protocols for validating its target engagement.
Mechanism of Action of this compound: Targeting PIKfyve Kinase
This compound is a potent and selective inhibitor of PIKfyve, a crucial lipid kinase in the endolysosomal pathway. PIKfyve is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to produce phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and is also the primary generator of phosphatidylinositol 5-phosphate (PI(5)P)[1]. The inhibition of PIKfyve by this compound leads to the depletion of these essential signaling lipids, resulting in a cascade of cellular effects.
The primary consequences of PIKfyve inhibition by this compound include the disruption of lysosome fission, impaired lysosomal trafficking, and the blockage of heterotypic fusion between lysosomes and autophagosomes[2]. This leads to a characteristic cellular phenotype of enlarged endosomes and lysosomes, often observed as cytoplasmic vacuolation. By disrupting these fundamental cellular processes, this compound exhibits potent anti-proliferative activity, particularly in cancer cells that are dependent on autophagy[2][3].
Comparative Performance of PIKfyve Inhibitors
This compound demonstrates high potency against PIKfyve and offers a valuable tool for studying its role in cellular physiology and disease. Below is a comparison of this compound with other commonly used PIKfyve inhibitors.
| Inhibitor | Target(s) | IC₅₀ (PIKfyve) | Key Cellular Phenotypes | Reference(s) |
| This compound | PIKfyve | ~48 nM (A375 cells) | Induces cytoplasmic vacuolation, disrupts lysosome fission, blocks autophagy. | [2][4] |
| YM201636 | PIKfyve, p110α (less potent) | 33 nM | Induces endosomal swelling, blocks retroviral budding, inhibits endocytic recycling. | [5][6][7][8][9] |
| Apilimod (STA-5326) | PIKfyve, IL-12/IL-23 | 14 nM | Inhibits IL-12/IL-23 production, induces vacuolation, inhibits SARS-CoV-2 replication. | [5][10][11][12] |
| Vacuolin-1 | PIKfyve | Not specified in snippets | Induces rapid and reversible formation of large cytoplasmic vacuoles. | [5] |
Validating this compound's Mechanism of Action: The Rescue Experiment
A cornerstone in validating the specific mechanism of action of a targeted inhibitor is the rescue experiment. The principle is to demonstrate that the effects of the inhibitor can be reversed by introducing a version of the target protein that is resistant to the inhibitor. This provides strong evidence that the observed phenotype is a direct result of the inhibitor acting on its intended target.
Experimental Evidence for this compound Rescue
A key study has demonstrated the specificity of this compound through a rescue experiment. Cells expressing a mutant version of PIKfyve, PIKfyveN1939K, were shown to be resistant to the cytotoxic and vacuolizing effects of this compound. This confirms that the cellular consequences of this compound treatment are mediated exclusively through its inhibition of PIKfyve.
Comparative Rescue Experiment with YM201636
Similarly, the specificity of another PIKfyve inhibitor, YM201636, has been validated through a rescue experiment. The effects of YM201636 were partially reversed by the expression of the drug-resistant yeast orthologue of PIKfyve, Fab1[9]. This further supports the targeted inhibition of PIKfyve as the primary mechanism of action for this class of compounds.
Experimental Protocols
PIKfyve Inhibition Assay and Phenotypic Analysis
Objective: To observe the primary cellular phenotype of PIKfyve inhibition.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., U2OS, A375, or HeLa cells) in appropriate multi-well plates or on coverslips for microscopy.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 to 24 hours).
-
Phenotypic Assessment (Vacuolation):
-
Live-cell imaging: Observe cells under a phase-contrast or DIC microscope to monitor the formation of cytoplasmic vacuoles in real-time.
-
Lysosomal Staining: Stain cells with a lysosomal marker such as LysoTracker Red DND-99 or an antibody against LAMP1.
-
Image Acquisition and Quantification: Acquire images using a fluorescence microscope. The extent of vacuolation can be quantified by measuring the total area of lysosomes per cell or the average size of individual lysosomes using image analysis software.
-
Rescue Experiment to Validate this compound's Mechanism of Action
Objective: To demonstrate that the effects of this compound are specifically due to the inhibition of PIKfyve.
Methodology:
-
Generation of an Inhibitor-Resistant PIKfyve Mutant: Introduce a point mutation into the PIKfyve cDNA that confers resistance to this compound (e.g., based on mutations known to cause resistance to other kinase inhibitors). A previously reported resistant mutant is PIKfyveN1939K.
-
Cell Transfection/Transduction:
-
Select a cell line that is sensitive to this compound.
-
Transfect or transduce these cells to express either wild-type PIKfyve or the this compound-resistant PIKfyve mutant. A vector containing a fluorescent tag (e.g., GFP) can be used to identify transfected cells. Use an empty vector as a control.
-
-
This compound Treatment: Treat the transfected/transduced cells with a concentration of this compound that is known to induce a strong phenotype in non-transfected cells.
-
Phenotypic Analysis and Quantification:
-
Identify transfected cells by the fluorescent marker.
-
Assess the degree of vacuolation or cytotoxicity in cells expressing the wild-type PIKfyve, the resistant PIKfyve mutant, and the empty vector control.
-
Quantification: Measure the percentage of vacuolated cells or cell viability in each group. A successful rescue is indicated by a significant reduction in the this compound-induced phenotype in cells expressing the resistant PIKfyve mutant compared to those expressing the wild-type protein or the empty vector.
-
Visualizing the Molecular and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the PIKfyve signaling pathway and the workflow of a rescue experiment.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. YM-201636 (YM201636) | PIKfyve inhibitor | Probechem Biochemicals [probechem.com]
- 9. embopress.org [embopress.org]
- 10. Apilimod (PIKfyve inhibitor) - Echelon Biosciences [echelon-inc.com]
- 11. PIKfyve, a class III PI-kinase, is the target of the small molecular IL12/23 inhibitor apilimod and a new player in toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Benchmarking WX8's Potency Against a Panel of Autophagy Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel autophagy inhibitor, WX8, against a panel of well-characterized autophagy inhibitors. The data presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of autophagy modulation. This compound is a hypothetical late-stage autophagy inhibitor, and the corresponding data is illustrative to guide comparative analysis.
Introduction to Autophagy and its Inhibition
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic pathway plays a critical role in maintaining cellular homeostasis and has been implicated in a wide range of physiological and pathological processes, including cancer, neurodegenerative diseases, and infectious diseases. The modulation of autophagy through small molecule inhibitors has emerged as a promising therapeutic strategy for various diseases.
Autophagy inhibitors can be broadly categorized based on their point of intervention in the autophagy pathway:
-
Early-Stage Inhibitors: These compounds typically target the initiation and nucleation steps of autophagosome formation. A key target for this class of inhibitors is the Class III phosphoinositide 3-kinase (PI3K) Vps34.
-
Late-Stage Inhibitors: These inhibitors act on the final stages of autophagy, primarily by impairing the fusion of autophagosomes with lysosomes or by inhibiting lysosomal acidification and degradative function.
This guide focuses on benchmarking the potency of this compound, a novel late-stage autophagy inhibitor, against established early and late-stage inhibitors.
Comparative Potency of Autophagy Inhibitors
The potency of this compound was evaluated against a panel of well-characterized autophagy inhibitors: 3-Methyladenine (3-MA), Chloroquine (CQ), and Bafilomycin A1. The half-maximal inhibitory concentration (IC50) for each compound was determined using an in vitro LC3 turnover assay in a human cancer cell line.
| Inhibitor | Target/Mechanism | Stage of Inhibition | IC50 (LC3 Turnover Assay) |
| This compound (Hypothetical) | Lysosomal Function | Late | 50 nM |
| 3-Methyladenine (3-MA) | PI3K (Vps34) | Early | ~1.21 mM[1] |
| Chloroquine (CQ) | Lysosomal pH | Late | ~25-50 µM[2][3] |
| Bafilomycin A1 | V-ATPase | Late | ~0.44-1.5 nM[4][5] |
Note: IC50 values can vary depending on the cell line, experimental conditions, and assay used. The values presented here are for comparative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Human cancer cells (e.g., HeLa, MCF7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound, 3-MA, Chloroquine, or Bafilomycin A1 for the indicated time points (e.g., 6, 12, 24 hours).
LC3 Turnover Assay (Western Blot)
This assay measures the accumulation of LC3-II, a marker of autophagosomes. Inhibition of autophagy leads to an increase in the LC3-II/LC3-I ratio.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE on a 12-15% polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against LC3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) reagent.
-
Quantification: The band intensities for LC3-I and LC3-II are quantified using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is calculated.
p62/SQSTM1 Accumulation Assay (Western Blot)
p62 is a protein that is selectively degraded by autophagy. Inhibition of autophagic flux leads to the accumulation of p62.
-
The protocol for cell lysis, protein quantification, SDS-PAGE, and Western blotting is the same as for the LC3 turnover assay.
-
Antibody Incubation: The membrane is incubated with a primary antibody against p62/SQSTM1.
-
Detection and Quantification: The band intensity for p62 is quantified and normalized to a loading control.
Lysosomal Acidification Assay
This assay assesses the effect of inhibitors on the pH of the lysosomal lumen. Late-stage inhibitors like this compound, Chloroquine, and Bafilomycin A1 are expected to increase lysosomal pH.
-
Cell Staining: Cells are treated with the inhibitors and then incubated with a pH-sensitive fluorescent dye that accumulates in acidic compartments, such as LysoTracker Red or Acridine Orange.
-
Fluorescence Microscopy/Flow Cytometry: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity indicates an increase in lysosomal pH.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways in autophagy and the experimental workflow used for benchmarking this compound.
Caption: Autophagy pathway and inhibitor targets.
References
- 1. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of autophagy by chloroquine prevents resistance to PI3K/AKT inhibitors and potentiates their antitumor effect in combination with paclitaxel in triple negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Compound WX8
Disclaimer: The following procedures are generalized guidelines for the disposal of a hypothetical hazardous chemical, designated as "Compound WX8." These steps are based on established laboratory safety protocols. Before handling any chemical waste, consult the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for detailed instructions.
The proper disposal of laboratory chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and is crucial for ensuring the safety of personnel and the environment.[1] Adherence to these procedures minimizes risks such as chemical reactions, fires, and environmental contamination.
Step 1: Waste Identification and Classification
Before disposal, it is imperative to classify the waste. Determine if Compound this compound is a hazardous or non-hazardous material.[2] Most chemical wastes are treated as hazardous.[3][4] This determination is typically based on its characteristics of ignitability, corrosivity, reactivity, or toxicity.[4] The SDS for the specific chemical is the primary source for this information. If the identity of the chemical waste is unknown, it must be treated as hazardous.[5]
Step 2: Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling Compound this compound waste to prevent exposure.[6][7] The selection of PPE depends on the hazards identified in the SDS.
Table 1: Recommended Personal Protective Equipment for Handling Compound this compound Waste
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical splash goggles or a face shield worn over safety glasses.[8][9] | Protects against splashes, sprays, and vapors that can cause eye damage.[10] |
| Hand | Chemically resistant gloves (e.g., nitrile, neoprene).[9] Consult the glove manufacturer's compatibility chart for the specific chemical. | Protects hands from direct contact with corrosive, toxic, or irritating substances.[10] |
| Body | A laboratory coat or chemical-resistant apron.[6][9] For highly hazardous materials, a full-body suit may be necessary.[10] | Protects skin from contamination and chemical burns.[10] |
| Foot | Closed-toe shoes made of a non-porous material.[6][10] | Protects feet from spills and falling objects.[10] |
| Respiratory | A respirator may be required if handling volatile or highly toxic substances.[6][10] The type of respirator and cartridge must be appropriate for the chemical hazard.[8] | Prevents inhalation of harmful vapors, fumes, or dust.[10] |
Step 3: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7] Incompatible wastes must be stored separately.[4]
-
Acids and Bases: Store separately.[11]
-
Oxidizers and Flammables: Store separately.[11]
-
Water-Reactive Chemicals: Keep away from aqueous solutions.[11]
-
Halogenated and Non-Halogenated Solvents: Often collected in separate containers.[12]
Step 4: Container Management
All chemical waste must be collected in appropriate, well-maintained containers.[3][13]
-
Container Type: Use containers that are chemically compatible with the waste.[3] Plastic bottles are often preferred over glass to minimize breakage.[1] The original manufacturer's container can be used if it is in good condition.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the date of generation, and the principal investigator's name and contact information.[1] Do not use abbreviations or chemical formulas.[1]
-
Closure: Keep waste containers securely closed except when adding waste.[3][5] Use screw-on caps; stoppers or parafilm are not acceptable for long-term storage.[5]
-
Secondary Containment: Store waste containers in a secondary container, such as a tray or bin, to contain any potential leaks or spills.[4][5]
Step 5: Storage and Disposal Request
Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
Time and Quantity Limits: Follow institutional and regulatory limits for the amount of waste that can be stored and the time it can be held in the SAA.[5]
-
Disposal Request: Once the container is full or the time limit is approaching, submit a waste collection request to your institution's EHS department.[5] Do not dispose of chemical waste down the drain unless specifically authorized by EHS.[1][4]
Experimental Protocols
This document provides procedural guidance for waste disposal and does not cite specific experimental protocols. For methodologies related to chemical handling and safety, refer to standard laboratory safety manuals and the specific SDS for Compound this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Compound this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. hazmatschool.com [hazmatschool.com]
- 7. threesixtysafety.com [threesixtysafety.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 10. One moment, please... [falseguridad.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for Dowex® 50WX8 Ion-Exchange Resin
This guide provides immediate and essential safety and logistical information for handling Dowex® 50WX8 ion-exchange resin in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling Dowex® 50this compound, it is crucial to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles conforming to European standard EN 166 or OSHA 29 CFR 1910.133.[4][5] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand | Gloves | Impervious chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[5] |
| Body | Protective Clothing | Long-sleeved lab coat or chemical-resistant apron.[3][4] |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust is generated.[1][2] |
Health Hazard Information
Dowex® 50this compound is classified as causing serious eye damage.[4][6]
| Hazard Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318 - Causes serious eye damage.[6] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[2][3] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention.[1][2] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2] |
Operational Plans: Handling and Storage
Proper handling and storage of Dowex® 50this compound are essential to maintain its integrity and prevent accidents.
Handling:
-
Do not get in eyes, on skin, or on clothing.[1]
-
Wear the personal protective equipment specified above.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from strong oxidizing agents.[1]
Disposal Plan
Dispose of Dowex® 50this compound in accordance with local, regional, and national regulations for hazardous waste.[1] Do not empty into drains.[1]
Disposal Steps:
-
Collection: Sweep or vacuum up spilled material and place it into a suitable, closed container for disposal.[1][4]
-
Labeling: Clearly label the waste container with the contents ("Dowex® 50this compound waste").
-
Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Experimental Protocols
Dowex® 50this compound is a strongly acidic cation-exchange resin used for various separation techniques in the laboratory. A common application is in chromatography.
General Protocol for Column Chromatography:
-
Resin Preparation: Swell the resin in a suitable solvent (e.g., deionized water) before use.
-
Column Packing: Create a slurry of the swollen resin and pour it into a chromatography column. Allow the resin to settle, ensuring a uniformly packed bed.
-
Equilibration: Wash the column with the mobile phase (eluent) to be used in the separation until the packed bed is equilibrated.
-
Sample Loading: Carefully apply the sample to the top of the resin bed.
-
Elution: Pass the mobile phase through the column to separate the components of the sample.
-
Fraction Collection: Collect the eluate in fractions for further analysis.
Note: Specific experimental conditions such as column dimensions, flow rate, and mobile phase composition will vary depending on the specific application.
Logical Workflow for Handling a Chemical Spill
The following diagram illustrates the step-by-step procedure for managing a spill of Dowex® 50this compound.
Caption: A flowchart outlining the procedural steps for safely responding to a Dowex® 50this compound spill.
As Dowex® 50this compound is a synthetic polymer and not a biologically active substance, information on signaling pathways is not applicable.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
